Product packaging for Paricalcitol(Cat. No.:CAS No. 131918-61-1)

Paricalcitol

Katalognummer: B1678470
CAS-Nummer: 131918-61-1
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: BPKAHTKRCLCHEA-UBFJEZKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Paricalcitol is a synthetic vitamin D analog that is selectively used in research focused on the pathophysiology and treatment of secondary hyperparathyroidism (HPT) associated with chronic kidney disease (CKD) . Its primary research value lies in its mechanism of action; it potently reduces elevated levels of parathyroid hormone (PTH) by inhibiting both the formation and secretion of the hormone . This activity makes it a critical tool for studying mineral metabolism and the regulation of the parathyroid gland. Research with this compound requires careful monitoring of calcium and phosphate levels, as its administration can pose a risk of inducing hypercalcemia and hyperphosphatemia, which are key areas of scientific investigation . Furthermore, studies involving this compound must account for potential drug interactions, as its effects can be influenced by concomitant use of substances such as ketoconazole, calcium-based phosphate binders, or digitalis compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B1678470 Paricalcitol CAS No. 131918-61-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-UBFJEZKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048640
Record name Paricalcitol
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Paricalcitol
Source Human Metabolome Database (HMDB)
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Solubility

6.80e-03 g/L
Record name Paricalcitol
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Color/Form

White, crystalline powder

CAS No.

131918-61-1
Record name Paricalcitol
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Foundational & Exploratory

Paricalcitol and the Vitamin D Receptor: A Technical Guide to Binding Affinity and Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective vitamin D receptor (VDR) activator developed to manage secondary hyperparathyroidism in patients with chronic kidney disease, offering a therapeutic advantage by minimizing hypercalcemia and hyperphosphatemia. This technical guide provides an in-depth analysis of the binding affinity of this compound to the VDR, details the experimental protocols for its characterization, and elucidates the key signaling pathways it modulates. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound as a Selective VDR Activator

The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1] this compound is a second-generation, selective VDR activator designed to elicit specific therapeutic responses with an improved safety profile compared to its natural counterpart, calcitriol.[2][3] Its selectivity is attributed to structural modifications, including a vitamin D2 side chain and the absence of an exocyclic methylene group at C19, which are thought to influence its interaction with the VDR and downstream coregulatory proteins.[4]

Quantitative Analysis of VDR Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. For VDR activators, this is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Table 1: Comparative VDR Binding Affinity of this compound and Calcitriol

CompoundBinding Affinity MetricReported Value (nM)Relative Affinity to CalcitriolReference(s)
Calcitriol IC500.4-[5]
This compound IC50 (estimated)~4.0~10-fold lower

Note: The IC50 value for this compound is estimated based on reports of its approximately 10-fold lower binding affinity compared to calcitriol. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols for VDR Binding Affinity Determination

The characterization of a novel VDR ligand's binding affinity is a cornerstone of its preclinical evaluation. The competitive radioligand binding assay remains a gold-standard method for this purpose.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) or IC50 of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-calcitriol).

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [3H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.

  • Test Compound: this compound, serially diluted.

  • Reference Compound: Unlabeled Calcitriol, serially diluted.

  • Non-specific Binding Control: A high concentration of unlabeled calcitriol.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Wash Buffer: An appropriate buffer to wash unbound ligand.

  • Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference compound in the assay buffer.

  • Reaction Incubation: In microcentrifuge tubes, combine the receptor preparation, [3H]-calcitriol, and either the assay buffer (for total binding), a high concentration of unlabeled calcitriol (for non-specific binding), or varying concentrations of the test compound.

  • Equilibration: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the HAP pellets or filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the HAP pellet or place the filter in a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki (optional): The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding the complex interactions and processes involved in VDR signaling and its analysis. The following diagrams were generated using the Graphviz DOT language.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Paricalcitol_VDR This compound-VDR Complex This compound->Paricalcitol_VDR Binds VDR VDR VDR->Paricalcitol_VDR RXR RXR VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Paricalcitol_VDR->VDR_RXR Heterodimerizes with Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Canonical VDR signaling pathway initiated by this compound.

Experimental_Workflow Prep 1. Reagent Preparation (VDR, [3H]-Calcitriol, this compound) Incubate 2. Incubation (Binding Equilibrium) Prep->Incubate Separate 3. Separation (Filtration or HAP) Incubate->Separate Wash 4. Washing (Remove Unbound Ligand) Separate->Wash Quantify 5. Quantification (Scintillation Counting) Wash->Quantify Analyze 6. Data Analysis (IC50/Ki Determination) Quantify->Analyze NFkB_Sequestration cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive) IkB->p65_p50_IkB p65_p50 p65/p50 (NF-κB) p65_p50->p65_p50_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50_IkB->p65_p50 IκB Degradation VDR_p65 VDR-p65 Complex p65_p50_nuc->VDR_p65 Binds DNA NF-κB Response Element p65_p50_nuc->DNA Binds VDR_pari VDR-Paricalcitol VDR_pari->VDR_p65 VDR_p65->DNA Prevents Binding Inflammation Inflammatory Gene Transcription DNA->Inflammation

References

Downstream Signaling Pathways Activated by Paricalcitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a selective vitamin D receptor (VDR) agonist.[1][2][3] It is primarily utilized for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][4] Beyond its well-established role in regulating parathyroid hormone (PTH) synthesis and secretion, this compound exhibits pleiotropic effects, influencing a multitude of downstream signaling pathways. These effects extend to the modulation of inflammation, cardiovascular remodeling, and renal fibrosis, making it a subject of intense research and a promising therapeutic agent for a range of conditions.

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular mechanisms. The guide summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual diagrams of the signaling cascades.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of this compound can be broadly categorized into three key areas:

  • Regulation of Mineral Homeostasis: The primary and most well-understood function of this compound is the suppression of PTH gene expression, a cornerstone in the management of secondary hyperparathyroidism.

  • Anti-Inflammatory Effects: this compound demonstrates significant anti-inflammatory properties, primarily through the sequestration of the NF-κB signaling pathway.

  • Cardiovascular and Renal Protection: this compound plays a crucial role in protecting against cardiovascular and renal damage by modulating the renin-angiotensin system (RAS), inhibiting the TGF-β1/Smad signaling pathway, and reducing fibrosis.

The following sections will delve into the specifics of these pathways, presenting quantitative data from key studies and detailed experimental methodologies.

I. Regulation of Parathyroid Hormone (PTH)

The suppression of PTH is the primary therapeutic effect of this compound in patients with secondary hyperparathyroidism.

Quantitative Data:
ParameterTreatment GroupResultReference
PTH Reduction This compound91% of patients achieved ≥30% reduction in PTH
Placebo13% of patients achieved ≥30% reduction in PTH
PTH Reduction This compound~60% decrease in PTH over 12 weeks
PTH Reduction This compound (Oral)83% (HD) and 100% (PD) of patients achieved two consecutive ≥30% decreases in iPTH
PTH Reduction This compound (Oral)91% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline
Placebo13% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline

HD: Hemodialysis, PD: Peritoneal Dialysis, iPTH: intact Parathyroid Hormone

Signaling Pathway Diagram:

PTH_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (PTH Gene Promoter) VDR_RXR->VDRE binds to Nucleus Nucleus PTH_Gene PTH Gene VDRE->PTH_Gene represses transcription PTH_mRNA PTH mRNA PTH_Protein PTH Protein (Secretion) PTH_Gene->PTH_Protein leads to decreased synthesis & secretion

Caption: this compound-mediated suppression of PTH gene expression.

II. Anti-Inflammatory Effects via NF-κB Sequestration

This compound exerts potent anti-inflammatory effects by interfering with the NF-κB signaling pathway. It promotes the interaction between the VDR and the p65 subunit of NF-κB, which prevents p65 from binding to the promoter regions of pro-inflammatory genes like RANTES (CCL5).

Quantitative Data:
ParameterTreatment GroupResultReference
Renal RANTES mRNA Expression This compound (0.1 µg/kg)Significant suppression vs. vehicle
This compound (0.3 µg/kg)Further significant suppression vs. vehicle
Renal TNF-α mRNA Expression This compound (0.1 µg/kg)Significant suppression vs. vehicle
This compound (0.3 µg/kg)Further significant suppression vs. vehicle
RANTES Protein Expression (in vitro) TNF-α + this compound (10⁻⁸ M)~50% reduction vs. TNF-α alone
TNF-α + this compound (10⁻⁷ M)~75% reduction vs. TNF-α alone

Signaling Pathway Diagram:

NFkB_Sequestration cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR activates VDR_p65 VDR-p65 Complex VDR->VDR_p65 p65 NF-κB (p65) p65->VDR_p65 sequesters DNA DNA (Pro-inflammatory Gene Promoters) p65->DNA binding inhibited Inflammation Inflammation DNA->Inflammation transcription repressed

Caption: this compound-induced sequestration of NF-κB (p65).

III. Cardiovascular and Renal Protection

This compound demonstrates significant protective effects on the cardiovascular and renal systems through multiple pathways.

A. Regulation of the Renin-Angiotensin System (RAS)

This compound suppresses the expression of key components of the RAS, which plays a critical role in blood pressure regulation and the pathogenesis of cardiovascular and renal disease.

Gene/ProteinTreatment GroupResultReference
Renin mRNA (Kidney) This compound (0.33 µg/kg)~31% decrease vs. vehicle
This compound (1.0 µg/kg)~50% decrease vs. vehicle
Angiotensinogen mRNA (Myocardium) Uremic + this compoundSignificant reduction vs. untreated uremic
Renin mRNA (Myocardium) Uremic + this compoundSignificant reduction vs. untreated uremic
AT1 Receptor Protein (Kidney) This compoundSignificantly decreased vs. untreated
B. Inhibition of TGF-β1/Smad Signaling and Fibrosis

This compound attenuates fibrosis in the kidneys and heart by inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway. This leads to a reduction in the expression of key fibrosis markers such as collagen and fibronectin.

ParameterTreatment GroupResultReference
p-Smad2/Smad2 ratio (in vitro) TGF-β1 + this compoundSignificant decrease vs. TGF-β1 alone
Collagen I mRNA (Kidney) This compoundSignificantly reduced vs. CRF
Fibronectin mRNA (Kidney) This compoundSignificantly repressed vs. vehicle controls
α-SMA expression (Kidney) This compoundReduced vs. vehicle controls
Cardiac Fibrosis Isoproterenol + this compoundAttenuated isoproterenol-induced cardiac fibrosis (p = 0.006)
TGF-β1 Protein (Kidney) This compoundDecreased vs. CRF

Signaling Pathway Diagram:

Fibrosis_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR activates pSmad2 p-Smad2 VDR->pSmad2 inhibits phosphorylation TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2 Smad2 TGF_beta_R->Smad2 phosphorylates Smad_complex p-Smad2/Smad4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis_genes Pro-fibrotic Genes (Collagen, Fibronectin, α-SMA) Smad_complex->Fibrosis_genes activates transcription Fibrosis Fibrosis Fibrosis_genes->Fibrosis

Caption: this compound-mediated inhibition of TGF-β1/Smad signaling.

C. Reduction of Proteinuria

Clinical studies have demonstrated that this compound can significantly reduce proteinuria, a key marker of kidney damage.

ParameterTreatment GroupResultReference
Reduction in Proteinuria This compound51% of patients showed reduction
Placebo25% of patients showed reduction
Change in Protein Excretion This compound-17.6% from baseline
Placebo+2.9% from baseline
24h Urinary Albuminuria (24hUA) This compoundSignificant reduction (P < 0.011)
24h Urinary Quantitative Proteinuria (24hUQP) This compoundSignificant reduction (P < 0.0001)

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's signaling pathways.

A. Western Blotting for VDR and p-Smad2

Objective: To determine the protein levels of VDR and phosphorylated Smad2 in response to this compound treatment.

Protocol:

  • Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VDR (e.g., Santa Cruz Biotechnology, sc-13133) and phospho-Smad2 (e.g., Cell Signaling Technology, #3108), typically at a 1:1000 dilution in 5% BSA/TBST. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat dry milk/TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.

B. Chromatin Immunoprecipitation (ChIP) Assay for VDR and NF-κB p65 Interaction

Objective: To determine if this compound promotes the interaction of VDR with the p65 subunit of NF-κB on the promoter of a target gene (e.g., RANTES).

Protocol:

  • Cross-linking: Cells are treated with this compound and then cross-linked with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA and protein-protein interactions.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against VDR (e.g., Santa Cruz Biotechnology, sc-13133) or a control IgG.

  • Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.

  • Washing: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C.

  • DNA Purification: The DNA is purified using a DNA purification kit.

  • PCR/qPCR Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the NF-κB binding site in the RANTES promoter.

C. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes such as PTH, renin, angiotensinogen, collagen I, and fibronectin.

Protocol:

  • RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: The reaction is run on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

D. Immunohistochemistry (IHC) for Fibrosis Markers

Objective: To visualize and quantify the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen in tissue sections.

Protocol:

  • Tissue Preparation: Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).

  • Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: The sections are incubated overnight at 4°C with a primary antibody against the target protein (e.g., anti-α-SMA, Abcam, ab5694; anti-Collagen I, Abcam, ab34710).

  • Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

  • Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the nuclei.

  • Microscopy and Image Analysis: The stained sections are examined under a microscope, and the extent of staining is quantified using image analysis software.

Conclusion

This compound's mechanism of action extends far beyond its primary role in PTH regulation. Through its activation of the VDR, it orchestrates a complex network of downstream signaling events that culminate in potent anti-inflammatory, cardioprotective, and anti-fibrotic effects. The data and methodologies presented in this guide underscore the multifaceted therapeutic potential of this compound and provide a solid foundation for further research and development in this field. A thorough understanding of these intricate signaling pathways is paramount for harnessing the full clinical benefits of this selective vitamin D receptor agonist.

References

Paricalcitol's Effects on Calcium and Phosphate Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a selective vitamin D receptor activator (VDRa) designed to modulate parathyroid hormone (PTH) levels with minimal impact on serum calcium and phosphorus.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its effects on calcium and phosphate homeostasis, and a summary of key experimental findings and methodologies. It is intended to be a resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, endocrinology, and mineral metabolism.

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent complication of chronic kidney disease (CKD), characterized by elevated PTH levels in response to disturbances in mineral metabolism, including hyperphosphatemia, hypocalcemia, and decreased production of active vitamin D.[3][4] While traditional vitamin D therapies like calcitriol effectively suppress PTH, they often lead to hypercalcemia and hyperphosphatemia, increasing the risk of vascular calcification. This compound was developed to selectively activate the vitamin D receptor (VDR), offering a therapeutic advantage by effectively reducing PTH with a lower incidence of these adverse calcemic effects.

Mechanism of Action: VDR-Mediated Gene Regulation

This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues including the parathyroid gland, intestine, kidney, and bone. This binding initiates a cascade of molecular events that modulate the transcription of target genes involved in calcium and phosphate homeostasis.

Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Signaling Pathway of this compound

Paricalcitol_Signaling This compound's VDR-Mediated Gene Regulation This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Target_Genes Target Gene Transcription VDRE->Target_Genes Regulates Biological_Effects Biological Effects: - Decreased PTH Synthesis - Increased CaSR Expression - Modulation of Intestinal Ca/P Absorption - Regulation of Renal Ca/P Handling Target_Genes->Biological_Effects Leads to

Caption: this compound binds to the VDR, leading to gene transcription modulation.

Effects on Parathyroid Hormone (PTH)

A primary therapeutic effect of this compound is the suppression of PTH synthesis and secretion. By activating VDRs in the parathyroid gland, this compound inhibits the transcription of the pre-pro-PTH gene, leading to a reduction in circulating PTH levels. This effect is central to the management of SHPT in CKD patients.

Impact on Calcium and Phosphate Homeostasis

This compound's "selective" action refers to its ability to suppress PTH with a less pronounced effect on intestinal calcium and phosphorus absorption compared to calcitriol. This selectivity is attributed to a differential regulation of intestinal VDR target genes.

Intestinal Absorption

Studies have shown that this compound has a lower calcemic and phosphatemic activity than calcitriol. One study in hemodialysis patients found that mean fractional intestinal calcium absorption was significantly lower after this compound treatment (0.135 ± 0.006) compared to calcitriol treatment (0.158 ± 0.006, p = 0.022). This translates to approximately 14% less calcium absorption with this compound for a similar PTH-lowering effect.

Renal Handling

In pre-dialysis CKD patients, switching from calcitriol to this compound has been shown to decrease urinary calcium excretion. One study reported a significant decrease in 24-hour urinary calcium from 58.1 ± 7.4 mg/24 hours with calcitriol to 48.9 ± 6.1 mg/24 hours with this compound (p = 0.04), with no significant changes in serum calcium or phosphate.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of calcium and phosphate homeostasis from selected clinical trials.

Table 1: Effects of this compound on Serum Chemistries
Study (Reference)Patient PopulationTreatment GroupBaseline Mean (SD)End-of-Study Mean (SD)Mean Changep-value
Serum Calcium (mg/dL)
VITAL StudyCKD Stages 2-4 with Diabetic NephropathyPlacebo9.3 (0.4)9.3 (0.4)0.0-
This compound 1 µ g/day 9.3 (0.4)9.4 (0.4)+0.1<0.05 vs Placebo
This compound 2 µ g/day 9.3 (0.4)9.5 (0.5)+0.2<0.001 vs Placebo
Coyne et al. (2014)CKD Stages 3-4This compound9.2 (0.5)9.5 (0.5)+0.3NS vs Calcitriol
Calcitriol9.3 (0.4)9.7 (0.5)+0.4NS vs this compound
Serum Phosphate (mg/dL)
VITAL StudyCKD Stages 2-4 with Diabetic NephropathyPlacebo3.6 (0.6)3.6 (0.7)0.0-
This compound 1 µ g/day 3.7 (0.6)3.8 (0.7)+0.1NS vs Placebo
This compound 2 µ g/day 3.7 (0.6)4.0 (0.8)+0.3<0.001 vs Placebo
Coyne et al. (2014)CKD Stages 3-4This compound3.7 (0.8)4.0 (0.8)+0.3NS vs Calcitriol
Calcitriol3.6 (0.7)4.0 (0.7)+0.4NS vs this compound

NS: Not Significant

Table 2: Effects of this compound on PTH and Bone Markers
Study (Reference)Patient PopulationTreatment GroupBaseline Mean (SD)End-of-Study Mean (SD)Mean % Changep-value
Intact PTH (pg/mL)
VITAL StudyCKD Stages 2-4 with Diabetic NephropathyPlacebo108 (66)114 (78)+6%-
This compound 1 µ g/day 115 (77)88 (56)-23%<0.001 vs Placebo
This compound 2 µ g/day 109 (63)71 (42)-35%<0.001 vs Placebo
Coyne et al. (2014)CKD Stages 3-4This compound239 (121)115 (58)-52%NS vs Calcitriol
Calcitriol247 (118)133 (64)-46%NS vs this compound
Bone-Specific Alkaline Phosphatase (BAP; U/L)
VITAL StudyCKD Stages 2-4 with Diabetic NephropathyPlacebo18.1 (9.6)18.4 (10.1)+1.6%-
This compound 1 µ g/day 18.5 (10.3)14.8 (8.1)-20%<0.001 vs Placebo
This compound 2 µ g/day 18.2 (9.1)13.9 (6.9)-23.6%<0.001 vs Placebo
Table 3: Incidence of Hypercalcemia and Hyperphosphatemia
Study (Reference)Patient PopulationTreatment GroupHypercalcemia (>10.5 mg/dL)Hyperphosphatemia (>5.5 mg/dL)
VITAL StudyCKD Stages 2-4 with Diabetic NephropathyPlacebo0%12%
This compound 1 µ g/day 1.1%10%
This compound 2 µ g/day 3.2%Not Reported
Coyne et al. (2014)CKD Stages 3-4This compound3 patientsNot Reported
Calcitriol1 patientNot Reported
Llach and Yudd (2001)HemodialysisThis compound5%Not Reported
Calcitriol15%Not Reported

Experimental Protocols

Detailed, step-by-step experimental protocols are often not fully disclosed in primary research articles. However, the methodologies employed in key studies provide a framework for understanding how the effects of this compound are assessed.

Measurement of Serum and Urinary Analytes
  • Serum Calcium, Phosphate, and PTH: In the VITAL study, serum and urinary calcium and phosphate, as well as intact PTH (iPTH), were measured at baseline and throughout the study period. Standard automated laboratory methods are typically used for these measurements.

  • Bone-Specific Alkaline Phosphatase (BAP): Serum BAP concentrations were measured at baseline, at the end of the 24-week randomization period, and 60 days after treatment withdrawal in the VITAL study.

  • Fibroblast Growth Factor 23 (FGF23): Serum FGF23 is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the biologically active intact FGF23.

Assessment of Intestinal Calcium Absorption

The single-tracer method using 42Ca is a validated technique to measure fractional intestinal calcium absorption. This method involves the oral administration of a known amount of the isotope and subsequent measurement of its appearance in the plasma.

Typical Clinical Trial Workflow

Clinical_Trial_Workflow Typical Clinical Trial Workflow for this compound cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Monitoring cluster_endpoint End-of-Study Assessment Screening Patient Screening (e.g., CKD stage, PTH levels) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Measurements Baseline Measurements: - Serum Ca, P, PTH, BAP - 24h Urinary Ca, P Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_A This compound Group Randomization->Treatment_A Treatment_B Control Group (Placebo or Calcitriol) Randomization->Treatment_B Follow_up_Visits Regular Follow-up Visits Treatment_A->Follow_up_Visits Treatment_B->Follow_up_Visits Monitoring Monitoring of: - Serum Ca, P, PTH - Adverse Events Follow_up_Visits->Monitoring Final_Measurements Final Measurements Follow_up_Visits->Final_Measurements Dose_Adjustment Dose Adjustment (per protocol) Monitoring->Dose_Adjustment Dose_Adjustment->Follow_up_Visits Data_Analysis Data Analysis Final_Measurements->Data_Analysis

Caption: A generalized workflow for a clinical trial investigating this compound.

Conclusion

This compound is an effective selective VDR activator for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action, centered on the differential regulation of VDR target genes, allows for significant PTH suppression with a reduced risk of hypercalcemia and hyperphosphatemia compared to non-selective activators like calcitriol. The quantitative data from numerous clinical trials support its favorable safety and efficacy profile in modulating calcium and phosphate homeostasis. This guide provides a foundational understanding for researchers and drug development professionals working to further refine therapies for mineral and bone disorders in CKD. Further research may focus on the long-term effects of this compound on cardiovascular outcomes and bone health.

References

Paricalcitol's Anti-Inflammatory Properties: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Paricalcitol, a selective vitamin D receptor activator (VDRa), has demonstrated significant anti-inflammatory properties beyond its classical role in mineral metabolism. This technical guide provides an in-depth review of the in vitro evidence elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects. It details the modulation of key signaling pathways, presents quantitative data on the suppression of pro-inflammatory mediators, and offers comprehensive experimental protocols for replicating and expanding upon these findings. This document is intended to serve as a core resource for researchers investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action: NF-κB Sequestration

In vitro studies have consistently shown that this compound exerts its primary anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Unlike conventional inhibitors that block IκBα phosphorylation or degradation, this compound employs a unique mechanism of transcriptional repression.

Upon stimulation by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound treatment induces the formation of a complex between the activated Vitamin D Receptor (VDR) and the p65 subunit[1][2]. This interaction effectively sequesters p65, preventing it from binding to its target DNA sequences on gene promoters, thereby inhibiting the transcription of inflammatory mediators like RANTES (CCL5)[1][2][3]. This VDR-mediated sequestration is a central tenet of this compound's anti-inflammatory action in renal tubular cells.

NF_kB_Sequestration cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation TNF->IKK Activates IkB_p65 IκBα-p65/p50 IKK->IkB_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkB_p65->p65_p50 IκBα Degradation & NF-κB Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Paricalcitol_cyto This compound VDR_cyto VDR Paricalcitol_cyto->VDR_cyto Binds & Activates VDR_nuc VDR VDR_cyto->VDR_nuc Nuclear Translocation p65_VDR_complex p65-VDR Complex (Sequestration) p65_p50_nuc->p65_VDR_complex Forms Complex DNA Promoter Region (e.g., RANTES) p65_p50_nuc->DNA Binds & Activates VDR_nuc->p65_VDR_complex Forms Complex p65_VDR_complex->DNA Blocks Binding Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: this compound-VDR complex sequesters NF-κB p65, inhibiting transcription.

Modulation of Pro-Inflammatory Cytokines and Chemokines

This compound has been shown to significantly reduce the expression and production of a wide array of pro-inflammatory mediators across various in vitro models. The primary cell types studied include human proximal tubular epithelial cells (HK-2, HKC-8), peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in peer-reviewed literature.

Table 1: Effect of this compound on Cytokine/Chemokine Expression in Renal Cells

Cell Line Inflammatory Stimulus This compound Conc. Target Gene/Protein Result Reference
HKC-8 2 ng/mL TNF-α 0.1 - 10 ng/mL RANTES (CCL5) mRNA Dose-dependent reduction
HKC-8 2 ng/mL TNF-α 10 ng/mL RANTES (CCL5) Protein Significant inhibition

| HK-2 | 1 µg/mL LPS | 2 ng/mL | RANTES, IL-1β, MCP-1, TNF-α mRNA | Significant suppression of LPS-induced overexpression | |

Table 2: Effect of this compound on Cytokine Production in Immune and Endothelial Cells

Cell Type Inflammatory Stimulus This compound Conc. Target Protein Result Reference
Human PBMCs None (Basal) 10⁻⁸ M TNF-α Reduction from 50.3 to 44.1 pg/mL
Human PBMCs 100 ng/mL LPS 10⁻⁸ M TNF-α Reduction from 150.0 to 121.1 pg/mL
Human PBMCs None (Basal) 10⁻⁸ M IL-8 Reduction from 1926 to 1273 pg/mL
Human PBMCs 100 ng/mL LPS 10⁻⁸ M IL-8 Reduction from 2361 to 1849 pg/mL

| HUVECs | TNF-α | Not Specified | ICAM-1, VCAM-1, Fractalkine | Suppressed protein expression | |

Alternative Signaling Pathways

Recent studies suggest that this compound's actions are not limited to NF-κB sequestration. In LPS-stimulated renal proximal tubular cells (HK-2), this compound's anti-inflammatory and anti-apoptotic effects are also mediated through the prostaglandin E2 receptor EP4. Treatment with this compound was found to increase the expression of cyclooxygenase-2 (COX-2), PGE2, and EP4. This pathway activation leads to increased phosphorylation of Akt, which in turn contributes to the suppression of NF-κB p65 nuclear translocation and a reduction in apoptosis.

EP4_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular EP4 EP4 Receptor Akt Akt EP4->Akt Activates Pari This compound COX2_PGE2 COX-2 / PGE2 Expression Pari->COX2_PGE2 Upregulates LPS LPS p65 NF-κB p65 LPS->p65 Activates Apoptosis Apoptosis LPS->Apoptosis Induces COX2_PGE2->EP4 PGE2 Binds pAkt p-Akt (Active) Akt->pAkt pAkt->p65 Inhibits Nuclear Translocation pAkt->Apoptosis Inhibits Inflammation Inflammation p65->Inflammation Drives

Caption: this compound upregulates the EP4/Akt pathway, inhibiting inflammation.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound's anti-inflammatory effects.

General Experimental Workflow

The typical workflow for assessing the in vitro anti-inflammatory effects of a compound like this compound involves cell culture, stimulation with an inflammatory agent, treatment with the compound, and subsequent analysis of inflammatory markers at the gene and protein level.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., HK-2, PBMCs) Pretreat 2. Pre-treatment (this compound, 1-48h) Culture->Pretreat Stim 3. Inflammatory Stimulus (e.g., LPS, TNF-α) Pretreat->Stim Incubate 4. Incubation (e.g., 4-24h) Stim->Incubate Harvest 5. Harvest Cells/Supernatant Incubate->Harvest RNA RNA Isolation Harvest->RNA Protein_Lysate Protein Lysate Harvest->Protein_Lysate Supernatant Supernatant Harvest->Supernatant qPCR 6a. RT-qPCR (mRNA Expression) RNA->qPCR WB 6b. Western Blot (Protein Expression) Protein_Lysate->WB ELISA 6c. ELISA (Secreted Cytokines) Supernatant->ELISA

Caption: General workflow for in vitro analysis of this compound's effects.
Protocol: LPS Stimulation of Renal Tubular Cells (HK-2)

This protocol is adapted from studies investigating this compound's effect on LPS-induced inflammation.

  • Cell Culture:

    • Culture human renal tubular epithelial cells (HK-2) in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA extraction) and grow to 70-80% confluence.

  • Treatment and Stimulation:

    • Pre-treat cells with this compound (e.g., 2 ng/mL) or vehicle control for 1 hour.

    • Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce inflammation.

    • Co-incubate the cells with this compound and LPS for a specified duration (e.g., 24 hours for cytokine analysis).

  • Analysis:

    • RNA Extraction and RT-qPCR:

      • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

      • Synthesize cDNA using a reverse transcription kit.

      • Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and primers specific for target genes (e.g., TNF-α, IL-1β, MCP-1, RANTES) and a housekeeping gene (e.g., GAPDH).

      • Calculate relative gene expression using the ΔΔCt method.

    • Western Blot Analysis:

      • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-RANTES, anti-β-actin) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Cytokine Measurement in PBMCs

This protocol is based on the methodology for assessing cytokine production in peripheral blood mononuclear cells.

  • PBMC Isolation:

    • Isolate PBMCs from whole blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Cell Culture and Treatment:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Plate the cells at a density of 1 x 10⁶ cells/well in a 24-well plate.

    • Add this compound to a final concentration of 10⁻⁸ M or vehicle.

    • For stimulated conditions, add LPS to a final concentration of 100 ng/mL.

    • Incubate the cells for 48 hours at 37°C and 5% CO₂.

  • Cytokine Analysis (ELISA):

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

    • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-8) in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate concentrations based on a standard curve.

Conclusion

The in vitro evidence robustly supports the anti-inflammatory potential of this compound. Its primary mechanism involves the VDR-mediated sequestration of NF-κB, a distinct approach to downregulating inflammatory gene transcription. Furthermore, its ability to modulate the EP4-Akt pathway highlights a multi-faceted mechanism of action. The consistent suppression of key pro-inflammatory cytokines such as TNF-α, RANTES, and IL-8 across various cell types underscores its potential as a therapeutic agent for inflammatory conditions, particularly those associated with chronic kidney disease. The protocols and data presented herein provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation VDR activators.

References

The Role of Paricalcitol in Cellular Proliferation and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D.[1] While clinically established for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease, its utility is rooted in its function as a selective Vitamin D Receptor (VDR) activator.[1][2] The VDR is a ligand-induced transcription factor that regulates a wide array of genes involved not only in mineral homeostasis but also in critical cellular processes such as growth, differentiation, and apoptosis.[2]

Emerging research has highlighted the potent effects of this compound on inhibiting cellular proliferation and promoting differentiation across various cell types, including cancer cells.[3] These pleiotropic actions suggest a broader therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates cellular proliferation and differentiation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling

The biological effects of this compound are initiated by its binding to the VDR, a nuclear receptor present in numerous tissues. This interaction triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the rate of gene transcription to elicit a specific cellular response.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds Complex_cyto This compound-VDR-RXR Complex VDR->Complex_cyto Heterodimerizes with RXR RXR_cyto RXR RXR_cyto->Complex_cyto Complex_nucleus This compound-VDR-RXR Complex Complex_cyto->Complex_nucleus Translocation VDRE VDRE (on DNA) Complex_nucleus->VDRE Binds Target_Genes Target Gene Transcription (e.g., p21, CD11b) VDRE->Target_Genes Modulates Transcription

Caption: The canonical this compound-VDR signaling pathway.

This compound's Role in Cellular Proliferation

A primary effect of this compound across multiple cell lines is the inhibition of cellular proliferation. This action is largely mediated by its ability to induce cell cycle arrest, primarily at the G0/G1 checkpoint.

Mechanism: Upregulation of Cell Cycle Inhibitors

This compound-activated VDR directly upregulates the transcription of key cyclin-dependent kinase inhibitors (CDKIs), most notably p21 (Waf1/CIP1) and p27 (Kip1). These inhibitor proteins bind to and block the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), which are essential for phosphorylating the Retinoblastoma protein (pRb) and driving the cell cycle from the G1 to the S phase. By increasing the expression of p21 and p27, this compound effectively halts this progression, leading to an accumulation of cells in the G0/G1 phase and a reduction in the overall proliferation rate.

Cell_Cycle_Regulation This compound This compound VDR_RXR VDR-RXR Complex This compound->VDR_RXR Activates p21_p27_gene p21 & p27 Genes VDR_RXR->p21_p27_gene ↑ Transcription p21_p27_protein p21 & p27 Proteins p21_p27_gene->p21_p27_protein Translation Cyclin_CDK Cyclin D/E - CDK4/2 Complexes p21_p27_protein->Cyclin_CDK Inhibits Arrest G1 Arrest p21_p27_protein->Arrest G1_S_Transition G1 → S Phase Progression Cyclin_CDK->G1_S_Transition Promotes

Caption: this compound-induced G1 cell cycle arrest via p21/p27.
Quantitative Data: Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been quantified in numerous studies. The following table summarizes key findings.

Cell TypeAssayThis compound ConcentrationResultReference
Human Leukemia (HL-60) Colony FormationIC₅₀: 3x10⁻⁸ M (30 nM)50% inhibition of colony formation after 10 days.
Human Leukemia (U937) Colony FormationIC₅₀: 4x10⁻⁸ M (40 nM)50% inhibition of colony formation after 10 days.
Human Myeloma (NCI-H929) Soft Agar ClonogenicED₅₀: 2.0x10⁻¹⁰ M (0.2 nM)50% inhibition of clonal growth.
Colon Cancer (HT-29) Soft Agar ClonogenicED₅₀: 1.7x10⁻⁸ M (17 nM)50% inhibition of clonal growth.
Pancreatic Cancer (BxPC-3, AsPC-1) Growth InhibitionDose-dependentSignificant growth inhibition correlated with p21/p27 upregulation.
Parathyroid Cells Cell ProliferationNot specifiedInhibited parathyroid cell proliferation.

IC₅₀/ED₅₀: Concentration causing 50% inhibition.

This compound's Role in Cellular Differentiation

In addition to arresting proliferation, this compound actively promotes cellular differentiation, forcing cells toward a more mature, specialized, and often less malignant phenotype. This process is also mediated by the activation of the VDR and subsequent changes in gene expression.

Mechanism: Induction of Differentiation-Specific Genes

This compound treatment has been shown to induce the expression of cell-surface antigens and functional markers associated with terminal differentiation. For example, in myeloid leukemia cell lines like HL-60 and U937, this compound upregulates the expression of CD11b and CD14, which are markers of monocytic differentiation. In keratinocytes, vitamin D analogs are critical for regulating the sequential expression of genes responsible for the formation of the skin barrier.

Differentiation_Pathway This compound This compound VDR_RXR VDR-RXR Complex This compound->VDR_RXR Activates Diff_Genes Differentiation Genes (e.g., CD11b, CD14) VDR_RXR->Diff_Genes ↑ Transcription Mature_Cell Differentiated Cell (e.g., Monocyte) Diff_Genes->Mature_Cell Promotes Phenotype Immature_Cell Immature Progenitor Cell (e.g., Myeloblast) Immature_Cell->Mature_Cell Differentiation

Caption: this compound promotes cellular differentiation via VDR.
Quantitative Data: Induction of Differentiation Markers

The table below summarizes the pro-differentiating effects of this compound.

Cell TypeAssayThis compound TreatmentResultReference
Human Leukemia (HL-60) Flow Cytometry10⁻⁸ M - 10⁻⁷ MIncreased expression of CD11b and CD14 surface antigens.
Human Leukemia (U937) Flow Cytometry10⁻⁸ M - 10⁻⁷ MIncreased expression of CD11b surface antigen.
Human Leukemia (HL-60) NBT Reduction Assay10⁻⁸ M for 72hMarkedly increased ability to reduce Nitroblue Tetrazolium (functional maturation).

Modulation of Other Key Signaling Pathways

This compound's influence extends beyond the direct VDR-VDRE axis, as it intersects with other critical signaling networks that govern cell fate.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a crucial driver of proliferation in many tissues and cancers. This compound has been shown to inhibit this pathway. Mechanistically, the activated VDR can physically interact with β-catenin. This interaction sequesters β-catenin, preventing it from translocating to the nucleus and activating its pro-proliferative target genes, such as c-myc and cyclin D1. This provides an additional, indirect mechanism for this compound's anti-proliferative effects.

Wnt_Beta_Catenin_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Signal Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocation This compound This compound + VDR This compound->Beta_Catenin Binds & Sequesters TCF_LEF TCF/LEF Target_Genes Proliferation Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes ↑ Transcription Beta_Catenin_nuc->TCF_LEF Binds

Caption: this compound inhibits Wnt/β-catenin signaling.
Sequestration of NF-κB Signaling

This compound also demonstrates anti-inflammatory properties by modulating the NF-κB pathway. The activated VDR can physically bind to the p65 subunit of NF-κB. This interaction prevents p65 from binding to its target DNA elements, thereby sequestering its ability to transactivate pro-inflammatory genes.

Key Experimental Protocols

Reproducible and standardized methodologies are critical for studying the effects of this compound. Below are detailed protocols for key assays.

Experimental Workflow Overview

Experimental_Workflow cluster_assays 5. Downstream Assays A 1. Cell Culture (e.g., HL-60, BxPC-3) B 2. Treatment - Vehicle Control - this compound (Dose-response) A->B C 3. Incubation (e.g., 24-96 hours) B->C D 4. Cell Harvesting & Lysis C->D Prolif Proliferation (MTT Assay) D->Prolif Diff Differentiation (Flow Cytometry) D->Diff Protein Protein Expression (Western Blot) D->Protein

Caption: General experimental workflow for studying this compound.
Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment (for adherent cells).

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% ethanol).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Western Blot for Protein Expression (VDR, p21, p27)

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VDR, anti-p21, anti-p27) diluted in blocking buffer, typically overnight at 4°C.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Differentiation Assay (Flow Cytometry for CD11b)

This method quantifies the percentage of cells expressing a specific surface marker.

  • Cell Preparation: After treatment, harvest approximately 1x10⁶ cells per sample and wash them with ice-cold FACS buffer (PBS with 1% BSA).

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add a fluorescently-conjugated primary antibody (e.g., FITC-conjugated anti-CD11b) at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes between washes.

  • Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity to determine the percentage of CD11b-positive cells.

Conclusion

This compound demonstrates significant and reproducible effects on fundamental cellular processes. Its ability to inhibit proliferation and promote differentiation is primarily driven by its role as a selective VDR activator, leading to the transcriptional upregulation of cell cycle inhibitors p21 and p27 and various differentiation-specific genes. Furthermore, its capacity to modulate oncogenic pathways, such as Wnt/β-catenin, provides a complementary mechanism for its anti-tumor activity. The detailed understanding of these pathways and the robust experimental protocols available to probe them position this compound as a compound of high interest for drug development professionals exploring novel therapeutic strategies in oncology and beyond.

References

Paricalcitol and the Retinoid X Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D. It is clinically utilized for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] this compound exerts its therapeutic effects through selective activation of the vitamin D receptor (VDR), a nuclear transcription factor that plays a pivotal role in mineral homeostasis and a variety of other physiological processes.[1][2][3] A critical component of the VDR signaling pathway is its heterodimerization with the retinoid X receptor (RXR), which is essential for the regulation of target gene expression. This technical guide provides a comprehensive overview of the interaction between this compound and the VDR-RXR signaling complex, with a focus on the molecular mechanisms, experimental evaluation, and comparative analysis with the endogenous ligand, calcitriol.

Mechanism of Action: The VDR-RXR Heterodimer

The biological actions of this compound are initiated by its binding to the VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with an RXR subtype. This VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. The binding of the this compound-VDR-RXR complex to VDREs modulates the transcription of genes involved in parathyroid hormone (PTH) synthesis and secretion, calcium and phosphorus homeostasis, and cellular proliferation and differentiation.

While RXR is often considered a "silent partner" in this complex, evidence suggests it can allosterically influence the activity of the VDR and that the VDR-RXR heterodimer can be modulated by RXR-specific ligands (rexinoids), indicating a more complex regulatory role for RXR than previously understood. There is currently no evidence to suggest a direct binding interaction between this compound and RXR; this compound's activity is mediated through its binding to the VDR.

This compound is characterized as a selective VDR activator. This selectivity is thought to contribute to its distinct clinical profile compared to calcitriol, including a reduced risk of hypercalcemia and hyperphosphatemia. The precise molecular basis for this selectivity is an area of ongoing research but may involve subtle differences in the conformational changes induced in the VDR-RXR heterodimer upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins and, consequently, altered transcriptional regulation of target genes.

Signaling Pathway Diagram

This compound signaling pathway.

Data Presentation: Quantitative Analysis

While preclinical and clinical studies have extensively characterized the pharmacological effects of this compound, specific quantitative data on the binding kinetics and affinities of the interactions between this compound, VDR, RXR, and VDREs are not consistently reported in publicly available literature. The following tables summarize the types of quantitative data that are essential for a thorough understanding of this signaling pathway and include comparative data where available.

Table 1: Ligand-Receptor Binding Affinity

LigandReceptorBinding Affinity (Kd)Comments
This compoundVDRHigh AffinitySpecific numerical Kd values are not consistently reported in the reviewed literature.
CalcitriolVDRHigh AffinityGenerally considered the benchmark for high-affinity VDR binding.
This compoundRXRNo evidence of direct bindingThis compound's effects are mediated through VDR.

Table 2: VDR-RXR Heterodimer-DNA Binding Kinetics (Representative)

ComplexDNA ElementAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
This compound-VDR-RXRVDREData not availableData not availableData not available
Calcitriol-VDR-RXRVDREData not availableData not availableData not available

Table 3: Comparative Transcriptional Activity of this compound and Calcitriol

ParameterThis compoundCalcitriolKey Findings
PTH SuppressionEffectiveEffectiveBoth effectively suppress PTH, with some studies suggesting this compound may achieve this with a lower incidence of hypercalcemia.
Serum Calcium IncreaseLower propensityHigher propensityThis compound demonstrates a more selective effect, with less impact on intestinal calcium absorption.
Serum Phosphorus IncreaseLower propensityHigher propensityThis compound is associated with a lower risk of hyperphosphatemia.
Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers (hs-CRP, TNF-α, IL-6)-This compound has shown anti-inflammatory effects independent of its impact on PTH.

Experimental Protocols

The study of the this compound-VDR-RXR interaction employs a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate VDR-RXR Interaction

This technique is used to verify the in-vitro or in-vivo interaction between VDR and RXR in the presence of this compound.

Objective: To immunoprecipitate VDR and detect co-precipitated RXR.

Materials:

  • Cell line expressing VDR and RXR (e.g., HEK293T, COS-1)

  • This compound solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-VDR antibody (for immunoprecipitation)

  • Anti-RXR antibody (for Western blot detection)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with a specified concentration of this compound or vehicle control for a designated time.

  • Cell Lysis: Wash cells with cold PBS and lyse with cold lysis buffer on ice.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VDR antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RXR antibody to detect the co-immunoprecipitated RXR. An input control should be run to show the presence of RXR in the initial lysate.

Luciferase Reporter Gene Assay for Transcriptional Activity

This assay quantifies the ability of this compound to activate VDR-RXR-mediated gene transcription.

Objective: To measure the transcriptional activation of a reporter gene under the control of a VDRE.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression plasmids for human VDR and RXR

  • Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene (e.g., pGL3-VDRE-luc)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound solution

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the VDR and RXR expression plasmids, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Treatment: After an appropriate incubation period post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is then calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the real-time binding kinetics of the VDR-RXR heterodimer to a VDRE-containing DNA sequence in the presence of this compound.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant VDR and RXR proteins

  • Biotinylated DNA oligonucleotide containing the VDRE sequence

  • Streptavidin

  • This compound solution

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Chip Preparation: Immobilize streptavidin on the sensor chip surface.

  • Ligand Immobilization: Inject the biotinylated VDRE-containing DNA over the streptavidin-coated surface to capture it.

  • Analyte Preparation: Prepare a series of dilutions of the pre-formed this compound-VDR-RXR complex in running buffer.

  • Association Phase: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.

  • Dissociation Phase: Inject running buffer over the surface and monitor the decrease in RU as the complex dissociates.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound complex from the surface.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and KD).

Experimental Workflow Diagrams

Co_IP_Workflow start Start: VDR/RXR expressing cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear lysate with beads lysis->preclear ip Immunoprecipitate with anti-VDR Ab preclear->ip capture Capture complex with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute analysis SDS-PAGE & Western Blot for RXR elute->analysis end End: Detect VDR-RXR interaction analysis->end

Co-Immunoprecipitation Workflow.

Luciferase_Assay_Workflow start Start: Seed cells transfect Co-transfect VDR, RXR, VDRE-Luc & Normalization plasmids start->transfect treat Treat with this compound concentrations transfect->treat incubate Incubate 24-48h treat->incubate lyse Cell Lysis incubate->lyse measure Measure Firefly & Renilla Luciferase activity lyse->measure analyze Normalize & Calculate Fold Induction measure->analyze end End: Quantify transcriptional activity analyze->end

Luciferase Reporter Assay Workflow.

Conclusion

This compound is a selective VDR activator that exerts its therapeutic effects through the VDR-RXR heterodimer pathway. Its interaction with VDR leads to the modulation of gene transcription, resulting in the suppression of parathyroid hormone and other pleiotropic effects. While the qualitative aspects of this signaling pathway are well-established, there is a notable gap in the publicly available, specific quantitative data regarding the binding kinetics of this compound and its activated complex. The experimental protocols provided herein offer a framework for the investigation of these interactions. Further research focusing on the quantitative biophysical characterization of the this compound-VDR-RXR complex is warranted to fully elucidate the molecular basis of its selective activity and to inform the development of future VDR-targeting therapeutics.

References

Paricalcitol: A Deep Dive into its Cardiorenal Protective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Paricalcitol, a selective vitamin D receptor activator (VDRa), has emerged as a promising therapeutic agent beyond its established role in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). A growing body of evidence highlights its significant cardiovascular and renal protective effects. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Mechanisms of Cardiorenal Protection

This compound exerts its protective effects through a multi-faceted approach, influencing various pathological processes implicated in cardiovascular and renal diseases. These mechanisms include potent anti-inflammatory actions, modulation of the renin-angiotensin-aldosterone system (RAAS), and inhibition of fibrosis and vascular calcification.

Anti-inflammatory Effects

Chronic inflammation is a cornerstone of CKD progression and associated cardiovascular complications. This compound has been shown to attenuate inflammation through several key pathways. A primary mechanism involves the Vitamin D Receptor (VDR)-mediated sequestration of NF-κB signaling.[1][2] In response to inflammatory stimuli like TNF-α, this compound promotes the formation of a complex between the VDR and the p65 subunit of NF-κB, which in turn prevents p65 from binding to its target DNA elements in the promoters of pro-inflammatory genes such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[1][2] This action effectively curtails the inflammatory cascade.

Furthermore, clinical and preclinical studies have demonstrated that this compound administration leads to a significant reduction in various pro-inflammatory markers. In patients with advanced CKD, a single intravenous bolus of this compound resulted in a significant decrease in plasma and urinary levels of neutrophil gelatinase-associated lipocalin (NGAL), as well as inflammatory cytokines including IL-17, IL-6, IL-1β, TNF-α, and IFN-γ.[3] In hemodialysis patients, three months of this compound treatment significantly reduced levels of C-reactive protein (CRP), TNF-α, IL-6, and IL-18, while increasing the anti-inflammatory cytokine IL-10.

Regulation of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance, and its overactivation is a major contributor to cardiovascular and renal pathology. This compound negatively regulates the RAAS by directly suppressing the transcription of the renin gene. This VDR-mediated inhibition of renin expression leads to a downstream reduction in angiotensin II and aldosterone levels, thereby mitigating their detrimental effects, which include vasoconstriction, sodium and water retention, inflammation, and fibrosis. In a rat model of chronic renal failure, this compound was found to decrease angiotensinogen, renin, and renin receptor mRNA levels.

Attenuation of Cardiac and Renal Fibrosis

Fibrosis, the excessive deposition of extracellular matrix, is a final common pathway in the progression of both cardiac and renal disease, leading to organ dysfunction. This compound has demonstrated significant anti-fibrotic properties in various experimental models. In a murine model of pressure overload-induced cardiac remodeling, this compound treatment reduced myocardial fibrosis and preserved diastolic function. This was associated with a decreased expression of pro-fibrotic markers such as fibronectin, collagen III, and TIMP-1.

Another key pathway implicated in fibrosis is the transforming growth factor-beta (TGF-β) signaling cascade. In a rat model of isoproterenol-induced cardiomyopathy, this compound was shown to reduce cardiac fibrosis and hypertrophy by downregulating the expression of TGF-β1. Conversely, this compound has been observed to increase the expression of the anti-fibrotic marker Bone Morphogenetic Protein-7 (BMP-7).

Inhibition of Vascular Calcification

Vascular calcification is a prevalent and serious complication in CKD patients, significantly increasing cardiovascular morbidity and mortality. This compound has been shown to inhibit this process through multiple mechanisms. It can suppress the expression of calcification inducers like type I collagen and bone sialoprotein, while activating calcification inhibitors such as matrix Gla protein and osteopontin. Compared to calcitriol, another active form of vitamin D, this compound exhibits a lower propensity to cause hypercalcemia and hyperphosphatemia, which are major drivers of vascular calcification. This selective action is attributed to its reduced stimulation of intestinal calcium and phosphorus absorption.

Signaling Pathways and Experimental Workflows

The intricate mechanisms of this compound's action can be visualized through signaling pathway and experimental workflow diagrams.

Caption: this compound's anti-inflammatory signaling pathway via NF-κB sequestration.

Paricalcitol_RAAS_Regulation cluster_kidney Kidney (Juxtaglomerular Cells) cluster_circulation Circulation cluster_effects Pathophysiological Effects VDR VDR Renin_Gene Renin Gene VDR->Renin_Gene Inhibits Transcription Renin Renin Renin_Gene->Renin Produces Angiotensin_I Angiotensin I Renin->Angiotensin_I Converts This compound This compound This compound->VDR Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Inflammation Inflammation Angiotensin_II->Inflammation Aldosterone->Inflammation Fibrosis Fibrosis Aldosterone->Fibrosis

Caption: this compound's regulation of the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow_Cardiac_Fibrosis cluster_animal_model Animal Model cluster_treatment Treatment Groups (4 weeks) cluster_analysis Analysis Mice Mice TAC Transverse Aortic Constriction (TAC) Mice->TAC Sham Sham TAC_Vehicle TAC + Vehicle TAC->TAC_Vehicle TAC_this compound TAC + this compound TAC->TAC_this compound TAC_Losartan TAC + Losartan TAC->TAC_Losartan Hemodynamics Hemodynamic Measurements Sham->Hemodynamics Histology Histological Analysis (Fibrosis Quantification) Sham->Histology Gene_Expression Gene Expression Analysis (qRT-PCR) Sham->Gene_Expression TAC_Vehicle->Hemodynamics TAC_Vehicle->Histology TAC_Vehicle->Gene_Expression TAC_this compound->Hemodynamics TAC_this compound->Histology TAC_this compound->Gene_Expression TAC_Losartan->Hemodynamics TAC_Losartan->Histology TAC_Losartan->Gene_Expression

Caption: Experimental workflow for studying this compound's effect on cardiac fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the cardiorenal protective effects of this compound.

Table 1: Effect of this compound on Inflammatory Markers

Study PopulationInterventionMarkerBaselinePost-treatmentP-valueCitation
CKD Patients (n=40)This compound (5 mcg IV)Plasmatic NGALHighSignificantly Reduced< 0.0001
IL-17HighSignificantly Reduced< 0.0001
IL-6HighSignificantly Reduced< 0.0001
IL-1βHighSignificantly Reduced< 0.0001
TNF-αHighSignificantly Reduced< 0.0001
IFN-γHighSignificantly Reduced< 0.0001
Hemodialysis Patients (n=19)This compound (IV, 3 months)CRPHighSignificantly Reduced< 0.05
TNF-αHighSignificantly Reduced< 0.05
IL-6HighSignificantly Reduced< 0.05
IL-18HighSignificantly Reduced< 0.05
IL-10LowSignificantly Increased< 0.05

Table 2: Effect of this compound on Cardiac and Renal Fibrosis Markers in Animal Models

Animal ModelInterventionMarkerControl/VehicleThis compoundP-value vs ControlCitation
Murine TAC modelThis compoundMyocardial Fibrosis (%)5.9 ± 1.01.6 ± 0.3< 0.05
ANP mRNA expressionIncreasedReduced< 0.05
Fibronectin mRNA expressionIncreasedReduced< 0.05
Collagen III mRNA expressionIncreasedReduced< 0.05
TIMP-1 mRNA expressionIncreasedReduced< 0.05
Rat Isoproterenol modelThis compoundCardiac FibrosisSignificantAttenuated= 0.006
TGF-β1 expressionIncreasedReducedNot specified

Table 3: Clinical Trials on this compound and Cardiovascular/Renal Outcomes

Trial/StudyPopulationInterventionPrimary OutcomeResultCitation
Meta-analysis (21 RCTs, 1894 patients)CKD Stage 2-5This compound vs. PlaceboCardiovascular eventsReduced risk (RR 0.55, 95% CI 0.35-0.87)
Proteinuria reductionMore frequent (RR 1.51, 95% CI 1.25-1.82)
Glomerular filtration rateReduced (MD -3.15, 95% CI -4.35 to -1.96)
PENNY TrialCKD Stage 3-4This compound vs. PlaceboChange in FMDIncreased by 1.8% (p=0.016)
OPERA TrialCKD Stage 3-5 with LVHThis compound vs. PlaceboChange in LV mass indexNo significant difference

Experimental Protocols

Murine Model of Obstructive Nephropathy
  • Animals: Male C57BL/6 mice.

  • Procedure: Unilateral ureteral obstruction (UUO) was performed by ligating the left ureter. Sham-operated animals underwent the same surgical procedure without ureteral ligation.

  • Treatment: this compound (0.3 µg/kg body weight) or vehicle was administered intraperitoneally daily, starting one day before surgery.

  • Analysis: Kidneys were harvested at 7 and 14 days post-surgery. Infiltration of T cells and macrophages was assessed by immunohistochemistry. Expression of RANTES and TNF-α was determined by Western blotting and RT-PCR. NF-κB activation was evaluated by assessing IκBα phosphorylation and degradation, and p65 nuclear translocation via Western blotting and immunofluorescence. Binding of p65 to the RANTES promoter was analyzed by chromatin immunoprecipitation (ChIP) assay.

Murine Model of Pressure Overload-Induced Cardiac Remodeling
  • Animals: Male C57BL/6 mice.

  • Procedure: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.

  • Treatment: Four weeks after TAC surgery, mice were randomized to receive this compound, losartan, a combination of both, or vehicle for four consecutive weeks.

  • Analysis: Left ventricular (LV) weight was measured. Myocardial fibrosis was quantified from picrosirius red-stained heart sections. LV function was assessed by measuring dP/dtmax, dP/dtmin, LV end-diastolic pressure, and the relaxation constant Tau. mRNA expression of atrial natriuretic peptide (ANP), fibronectin, collagen III, and tissue inhibitor of metalloproteinase-1 (TIMP-1) was quantified by real-time PCR.

Rat Model of Isoproterenol-Induced Cardiomyopathy
  • Animals: Male Wistar-Kyoto rats.

  • Procedure: Acute cardiomyopathy was induced by intraperitoneal injection of isoproterenol.

  • Treatment: Following isoproterenol administration, rats were treated with intraperitoneal injections of this compound (200 ng three times a week) or vehicle for 3 weeks.

  • Analysis: Cardiac fibrosis was evaluated using Masson's trichrome and Picrosirius red staining of heart tissue sections. Cardiac hypertrophy was assessed by immunofluorescence staining. The expression of TGF-β1, VDR, FGFR1, and FGF23 was determined by immunohistochemistry.

Conclusion

This compound demonstrates significant and pleiotropic cardiorenal protective effects that extend beyond its primary indication for the management of secondary hyperparathyroidism. Its ability to modulate key pathological pathways, including inflammation, RAAS activation, fibrosis, and vascular calcification, underscores its potential as a valuable therapeutic agent in the comprehensive management of patients with chronic kidney disease and associated cardiovascular complications. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further research and development in this promising area. Future investigations should continue to elucidate the intricate signaling networks influenced by this compound and further define its long-term clinical benefits in large-scale prospective trials.

References

Methodological & Application

Application Notes and Protocols for the HPLC-Based Quantification of Paricalcitol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol, a synthetic vitamin D analog, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for these analyses. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using HPLC.

Mechanism of Action of this compound

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid gland, intestine, and bone.[1][2] This interaction leads to the selective activation of Vitamin D responsive pathways, ultimately suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][3]

Paricalcitol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus This compound This compound VDR Vitamin D Receptor (VDR) (inactive) This compound->VDR Binds to VDR_active Activated VDR Complex VDR->VDR_active Activation Nucleus Nucleus VDR_active->Nucleus Translocation RXR Retinoid X Receptor (RXR) VDR_active->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) on DNA RXR->VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates PTH_Gene PTH Gene Transcription (-) Gene_Transcription->PTH_Gene Ca_Transport_Gene Calcium Transport Gene Transcription (+) Gene_Transcription->Ca_Transport_Gene

Caption: this compound Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for sample preparation and HPLC analysis of this compound in various biological matrices.

General Experimental Workflow

The quantification of this compound from biological samples typically involves sample collection, extraction of the analyte, chromatographic separation, and detection.

Experimental_Workflow arrow arrow Start Sample Collection (Plasma, Urine, Tissue) Sample_Prep Sample Preparation (Extraction & Cleanup) Start->Sample_Prep HPLC_Analysis HPLC Analysis (Separation & Detection) Sample_Prep->HPLC_Analysis Data_Processing Data Acquisition & Processing HPLC_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End Results Quantification->End

Caption: General workflow for this compound analysis.
Sample Preparation Protocols

1. Plasma/Serum Samples

  • Liquid-Liquid Extraction (LLE) : This is a common method for extracting this compound from plasma or serum.[4]

    • To 500 µL of plasma, add an internal standard (e.g., this compound-d6).

    • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).

    • Vortex for 5-10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC injection.

  • Solid-Phase Extraction (SPE) : SPE can provide cleaner extracts compared to LLE.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with a protein precipitating agent like acetonitrile, if necessary) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute this compound with a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described for LLE.

2. Tissue Samples

Note: This is a generalized protocol for vitamin D analogs and should be optimized and validated for this compound in the specific tissue of interest.

  • Weigh the frozen tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol (typically 2-3 volumes of the homogenate volume).

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and proceed with either LLE or SPE as described for plasma samples. For LLE, a saponification step with KOH may be necessary to release this compound from lipid-rich tissues.

3. Urine Samples

Note: This is a generalized protocol for vitamin D metabolites and requires optimization and validation for this compound.

  • Centrifuge the urine sample to remove any particulate matter.

  • For conjugated this compound metabolites, an enzymatic hydrolysis step using β-glucuronidase may be required.

  • Acidify the urine sample with an acid like formic acid.

  • Proceed with SPE using a reversed-phase cartridge (e.g., C18 or a polymeric sorbent).

  • Wash the cartridge to remove salts and other polar interferences.

  • Elute this compound with an appropriate organic solvent.

  • Evaporate the eluent and reconstitute for HPLC analysis.

HPLC and LC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental conditions for the analysis of this compound.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 252 nm

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Column C18 (e.g., Zorbax SB C18)
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Mass Transitions Specific precursor and product ions for this compound and its internal standard.

Quantitative Data Summary

The following table presents a summary of validation parameters from published HPLC and LC-MS/MS methods for this compound quantification.

Table 3: Summary of Quantitative Data for this compound Analysis

MethodMatrixLinearity RangeLODLOQAccuracy/Recovery (%)Precision (RSD %)Reference
HPLC-UVPharmaceutical Formulation0.6 - 10.0 µg/mL0.2 µg/mL0.6 µg/mL>95%<2.0%
LC-MS/MSHuman Plasma10 - 500 pg/mL-10 pg/mL95.8 - 104.5%<8.5%
LC-MS/MSHuman Plasma--0.02 ng/mL--

Conclusion

The protocols and data presented provide a comprehensive guide for the HPLC-based quantification of this compound in biological samples. The choice of sample preparation technique and analytical method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. For tissue and urine samples, the provided protocols serve as a starting point, and thorough method development and validation are crucial to ensure accurate and reliable results.

References

Paricalcitol Administration in a Murine Model of Uterine Fibroids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of paricalcitol in a murine model of uterine fibroids. The information is compiled from preclinical studies demonstrating the potential of this vitamin D receptor activator in reducing uterine fibroid tumor growth.

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age.[1] While surgical and hormonal therapies exist, non-invasive, long-term treatment options are needed.[1] this compound, a synthetic analog of 1,25-dihydroxyvitamin D3 with lower calcemic activity, has emerged as a potential therapeutic agent.[2][3][4] Studies in murine models have shown that this compound can inhibit the proliferation of uterine fibroid cells and reduce tumor size, suggesting its promise as a non-surgical treatment for uterine fibroids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a murine model of uterine fibroids.

Table 1: Effect of this compound on Uterine Fibroid Tumor Volume

Treatment GroupInitial Tumor Volume (Day 0)Final Tumor Volume (Day 28)Percentage Change
Vehicle ControlSignificant increase from baseline--
This compound (300 ng/kg/d)No significant change from baselineSignificantly smaller than vehicleTumor growth inhibition
1,25-dihydroxyvitamin D3 (500 ng/kg/d)No significant change from baselineSignificantly smaller than vehicleTumor growth inhibition

Note: While both this compound and 1,25-dihydroxyvitamin D3 significantly reduced fibroid tumor size, the shrinkage was slightly higher in the this compound-treated group.

Table 2: Cellular Effects of this compound on Uterine Fibroid Tumors

Treatment GroupCell Proliferation ReductionCaspase Activity Induction (Apoptosis)
This compound66%123.6%
1,25-dihydroxyvitamin D356%124.9%

Experimental Protocols

This section details the methodologies for establishing a murine model of uterine fibroids and the subsequent administration of this compound.

Murine Model of Uterine Fibroids
  • Cell Line: Eker rat-derived uterine leiomyoma cell line (ELT-3) is utilized.

  • Animal Model: Athymic nude mice are used for this xenograft model.

  • Estrogen Supplementation: Mice are supplemented with estrogen pellets to support the growth of the hormone-dependent uterine fibroid cells.

  • Tumor Induction: ELT-3 cells are injected subcutaneously into the flanks of the mice to generate tumors.

This compound Administration Protocol
  • Drug Preparation: this compound is prepared for administration.

  • Dosage: A daily dose of 300 ng/kg is administered to the treatment group.

  • Route of Administration: The specific route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the experimental design. The referenced study does not explicitly state the route for the in vivo model but oral administration has been used in other murine studies.

  • Treatment Duration: Treatment is carried out for 4 consecutive weeks.

  • Control Groups:

    • A vehicle control group receives the delivery vehicle without the active compound.

    • A positive control group can be treated with 1,25-dihydroxyvitamin D3 at a dosage of 500 ng/kg/d.

  • Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. At the end of the study, tumors are excised for further analysis (e.g., histology, protein expression).

Visualizations

Signaling Pathway

This compound This compound VDR VDR This compound->VDR Binds to VDR_RXR VDR/RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to Target_Genes Target Gene Transcription VDRE->Target_Genes Regulates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Target_Genes->Apoptosis Promotes Proliferation Cell Proliferation Target_Genes->Proliferation Inhibits

Caption: this compound signaling pathway in uterine fibroid cells.

Experimental Workflow

Start Start Cell_Culture Culture ELT-3 Uterine Fibroid Cells Start->Cell_Culture Animal_Prep Implant Estrogen Pellets in Athymic Nude Mice Start->Animal_Prep Tumor_Induction Subcutaneous Injection of ELT-3 Cells Cell_Culture->Tumor_Induction Animal_Prep->Tumor_Induction Tumor_Growth Allow Tumors to Establish Tumor_Induction->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment Daily Administration for 4 Weeks (Vehicle, this compound, Vit D3) Grouping->Treatment Monitoring Weekly Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint (Day 28) Monitoring->Endpoint Analysis Tumor Excision and Cellular/Molecular Analysis Endpoint->Analysis

Caption: Experimental workflow for this compound treatment in a murine fibroid model.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. In uterine fibroid cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to a reduction in tumor size. The activation of the VDR signaling pathway is a key mechanism underlying the therapeutic effects of this compound in this context.

References

Application Notes and Protocols: Immunohistochemical Staining for Proliferation Markers Following Paricalcitol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol, a synthetic analog of vitamin D, is recognized for its role in regulating cellular proliferation and inflammation. Its biological effects are mediated through the activation of the vitamin D receptor (VDR), a nuclear receptor that modulates the transcription of genes involved in various cellular processes, including the cell cycle. Emerging evidence suggests that this compound exerts antiproliferative effects in various cell types, making it a compound of interest in oncology and other fields focused on diseases characterized by excessive cell proliferation.[1]

These application notes provide a comprehensive guide to assessing the antiproliferative effects of this compound using immunohistochemical (IHC) staining for key proliferation markers: Ki-67, Proliferating Cell Nuclear Antigen (PCNA), and Bromodeoxyuridine (BrdU).

Data Presentation: Quantitative Analysis of Proliferation Markers

Table 1: Ki-67 Proliferation Index

Treatment GroupNumber of Subjects/SamplesMean Ki-67 Labeling Index (%)Standard Deviationp-value
Vehicle Control1045.88.2<0.05
This compound (Dose 1)1025.36.5<0.05
This compound (Dose 2)1015.14.9<0.01

Table 2: PCNA Expression Analysis

Treatment GroupNumber of Subjects/SamplesPercentage of PCNA-Positive Cells (%)Standard Deviationp-value
Vehicle Control1062.59.8<0.05
This compound (Dose 1)1038.77.1<0.05
This compound (Dose 2)1022.45.3<0.01

Table 3: BrdU Incorporation Assay

Treatment GroupNumber of Subjects/SamplesMean Number of BrdU-Positive Cells per FieldStandard Deviationp-value
Vehicle Control10152.325.6<0.05
This compound (Dose 1)1085.118.9<0.05
This compound (Dose 2)1042.712.4<0.01

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the underlying molecular mechanisms of this compound's action, the following diagrams are provided.

G cluster_0 Pre-Staining cluster_1 Staining Protocol cluster_2 Post-Staining Tissue Sample Acquisition Tissue Sample Acquisition Fixation (e.g., Formalin) Fixation (e.g., Formalin) Tissue Sample Acquisition->Fixation (e.g., Formalin) Paraffin Embedding Paraffin Embedding Fixation (e.g., Formalin)->Paraffin Embedding Sectioning Sectioning Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation\n(anti-Ki-67, -PCNA, or -BrdU) Primary Antibody Incubation (anti-Ki-67, -PCNA, or -BrdU) Blocking->Primary Antibody Incubation\n(anti-Ki-67, -PCNA, or -BrdU) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(anti-Ki-67, -PCNA, or -BrdU)->Secondary Antibody Incubation Detection (e.g., DAB) Detection (e.g., DAB) Secondary Antibody Incubation->Detection (e.g., DAB) Counterstaining (e.g., Hematoxylin) Counterstaining (e.g., Hematoxylin) Detection (e.g., DAB)->Counterstaining (e.g., Hematoxylin) Dehydration & Mounting Dehydration & Mounting Counterstaining (e.g., Hematoxylin)->Dehydration & Mounting Microscopic Analysis Microscopic Analysis Dehydration & Mounting->Microscopic Analysis Quantitative Analysis Quantitative Analysis Microscopic Analysis->Quantitative Analysis

Experimental workflow for immunohistochemical staining.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activates Ras Ras Receptor Tyrosine Kinase->Ras Activates This compound This compound VDR VDR This compound->VDR Activates MEK MEK VDR->MEK Inhibits ERK ERK VDR->ERK Inhibits Raf Raf Ras->Raf Activates Raf->MEK Activates MEK->ERK Activates Transcription Factors\n(e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors\n(e.g., c-Myc, AP-1) Activates Cell Proliferation Cell Proliferation Transcription Factors\n(e.g., c-Myc, AP-1)->Cell Proliferation Promotes

This compound's inhibitory effect on the MAPK signaling pathway.

G Inflammatory Stimuli\n(e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli\n(e.g., TNF-α)->IKK Complex Activates IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Promotes This compound This compound VDR VDR This compound->VDR Activates NF-κB (p65/p50)\nTranslocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus VDR->NF-κB (p65/p50)\nTranslocation to Nucleus Sequesters p65 IκBα Degradation->NF-κB (p65/p50)\nTranslocation to Nucleus Allows Gene Transcription\n(Pro-proliferative & Pro-inflammatory) Gene Transcription (Pro-proliferative & Pro-inflammatory) NF-κB (p65/p50)\nTranslocation to Nucleus->Gene Transcription\n(Pro-proliferative & Pro-inflammatory) Initiates Cell Proliferation Cell Proliferation Gene Transcription\n(Pro-proliferative & Pro-inflammatory)->Cell Proliferation Promotes

This compound-mediated sequestration of NF-κB.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of Ki-67, PCNA, and BrdU in formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: Ki-67 Staining

This protocol is adapted for the detection of the Ki-67 protein, a nuclear marker associated with cell proliferation.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.
  • Transfer slides through two changes of 100% ethanol for 3 minutes each.
  • Hydrate slides by sequential 3-minute immersions in 95% and 70% ethanol.
  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
  • Heat the slides in a microwave oven or water bath at 95-100°C for 20 minutes.
  • Allow the slides to cool to room temperature (approximately 20 minutes).
  • Rinse slides in Tris-buffered saline with Tween 20 (TBST) three times for 5 minutes each.

3. Staining:

  • Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 10 minutes.
  • Rinse with TBST three times for 5 minutes each.
  • Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 30 minutes at room temperature.
  • Drain the blocking solution and apply the primary antibody (e.g., rabbit anti-Ki-67) diluted in blocking solution.
  • Incubate overnight at 4°C in a humidified chamber.
  • The following day, wash the slides with TBST three times for 5 minutes each.
  • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30 minutes at room temperature.
  • Wash with TBST three times for 5 minutes each.
  • Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
  • Wash with TBST three times for 5 minutes each.

4. Visualization and Counterstaining:

  • Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 2-10 minutes, or until the desired brown stain intensity is reached.
  • Rinse slides with distilled water to stop the reaction.
  • Counterstain with hematoxylin for 1-2 minutes.
  • "Blue" the sections in running tap water.
  • Dehydrate the sections through graded alcohols and clear in xylene.
  • Mount with a permanent mounting medium.

Protocol 2: PCNA Staining

This protocol details the detection of PCNA, another key marker of cell proliferation.

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for Ki-67 staining (Protocol 1, Step 1).

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95°C for 20-30 minutes.
  • Allow slides to cool to room temperature.
  • Wash slides in TBST three times for 5 minutes each.

3. Staining:

  • Follow the same blocking and primary antibody incubation steps as for Ki-67 (Protocol 1, Step 3), using a mouse anti-PCNA primary antibody.
  • Incubate for 60 minutes at room temperature or overnight at 4°C.
  • Wash with TBST three times for 5 minutes each.
  • Apply a biotinylated secondary antibody (e.g., goat anti-mouse) and incubate for 30 minutes at room temperature.
  • Continue with the streptavidin-HRP and DAB visualization steps as described for Ki-67.

4. Visualization and Counterstaining:

  • Follow the same procedure as for Ki-67 staining (Protocol 1, Step 4).

Protocol 3: BrdU Staining

This protocol is for the detection of incorporated BrdU, a synthetic thymidine analog that is integrated into newly synthesized DNA during the S-phase of the cell cycle.

1. In Vivo/In Vitro BrdU Labeling:

  • In Vivo: Administer BrdU to the animal model via intraperitoneal injection or in drinking water. The dosage and duration will depend on the experimental design.
  • In Vitro: Add BrdU to the cell culture medium and incubate for a defined period to allow for incorporation into the DNA of proliferating cells.

2. Tissue Processing:

  • Harvest and fix tissues as required (e.g., FFPE or frozen sections).

3. Deparaffinization and Rehydration (for FFPE sections):

  • Follow the same procedure as for Ki-67 staining (Protocol 1, Step 1).

4. DNA Denaturation (Crucial Step for BrdU):

  • Incubate slides in 2N HCl for 30-60 minutes at 37°C to denature the DNA and expose the incorporated BrdU.
  • Neutralize the acid by immersing the slides in 0.1 M borate buffer (pH 8.5) for 10 minutes at room temperature.
  • Rinse slides extensively with PBS.

5. Staining:

  • Follow the blocking and primary antibody incubation steps as for Ki-67 (Protocol 1, Step 3), using a mouse anti-BrdU primary antibody.
  • Incubate overnight at 4°C.
  • Proceed with secondary antibody, streptavidin-HRP, and DAB visualization as described for Ki-67.

6. Visualization and Counterstaining:

  • Follow the same procedure as for Ki-67 staining (Protocol 1, Step 4).

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the antiproliferative effects of this compound. By employing standardized immunohistochemical techniques for Ki-67, PCNA, and BrdU, researchers can quantitatively assess changes in cell proliferation rates. The visualization of key signaling pathways, such as MAPK and NF-κB, provides a mechanistic context for the observed cellular responses to this compound treatment. These methodologies are essential tools for drug development professionals and scientists seeking to further elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Adjusting Paricalcitol treatment protocols based on PTH levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the use of Paricalcitol, focusing on protocol adjustments based on parathyroid hormone (PTH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in suppressing PTH?

This compound is a synthetic, biologically active vitamin D analog.[1][2][3] Its primary mechanism involves binding to the Vitamin D Receptor (VDR) in various tissues, including the parathyroid glands.[4] This this compound-VDR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the nucleus.[4] This action directly inhibits the synthesis and secretion of parathyroid hormone (PTH), effectively reducing PTH mRNA levels and subsequent protein production. By suppressing PTH, this compound helps to normalize calcium and phosphorus homeostasis, which is often dysregulated in chronic kidney disease (CKD).

Paricalcitol_Pathway cluster_cell Parathyroid Gland Cell cluster_nucleus Nucleus This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds Complex This compound-VDR Complex VDR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to PTH_Gene PTH Gene VDRE->PTH_Gene Regulates PTH_mRNA PTH mRNA (Transcription) PTH_Gene->PTH_mRNA Inhibits Transcription PTH Parathyroid Hormone (PTH) PTH_mRNA->PTH Reduces Translation Serum_PTH Decreased Serum PTH PTH->Serum_PTH PTH->Serum_PTH

Caption: this compound's signaling pathway for PTH suppression.

Q2: How should the initial dose of this compound be determined?

The initial dose of this compound depends on the stage of chronic kidney disease (CKD) and the baseline intact PTH (iPTH) level. It is crucial to ensure the patient's baseline serum calcium is 9.5 mg/dL or lower before starting treatment to minimize the risk of hypercalcemia.

CKD StageBaseline iPTH LevelOral Initial DoseIV Initial Dose
Stage 3 or 4 ≤500 pg/mL1 mcg daily OR 2 mcg 3 times/week.N/A
>500 pg/mL2 mcg daily OR 4 mcg 3 times/week.N/A
Stage 5 VariableDose (mcg) = Baseline iPTH (pg/mL) / 80, administered 3 times/week.0.04 to 0.1 mcg/kg as a bolus dose 3 times/week.

Q3: What is the standard protocol for titrating the this compound dose based on PTH response?

Dose adjustments should be made at 2- to 4-week intervals based on the percentage change in iPTH from baseline. The goal is to achieve a stable iPTH level within the target range while monitoring serum calcium and phosphorus.

CKD StageiPTH Level Change from BaselineRecommended Dose Adjustment
Stage 3 or 4 Same, increased, or decreased <30%Increase daily dose by 1 mcg or 3x/week dose by 2 mcg.
Decreased by 30% to 60%Maintain current dose.
Decreased by >60% or is <60 pg/mLDecrease daily dose by 1 mcg or 3x/week dose by 2 mcg.
Stage 5 Same or increasedIncrease dose.
Decreased by <30%Increase dose.
Decreased by 30% to 60%Maintain current dose.
Decreased by >60%Decrease dose.
At target (1.5-3x ULN) & stableMaintain current dose.

Troubleshooting Guide

Issue 1: Hypercalcemia or Hyperphosphatemia is Observed

Hypercalcemia (elevated serum calcium) and hyperphosphatemia (elevated serum phosphorus) are known risks associated with Vitamin D analog therapy. This compound is designed to have a lower impact on calcium and phosphorus levels compared to calcitriol, but monitoring is essential.

Troubleshooting Steps:

  • Confirm Laboratory Values: Re-measure serum calcium and phosphorus to confirm the elevation. Ensure serum calcium is adjusted for albumin levels.

  • Assess PTH Suppression: If PTH levels are over-suppressed (e.g., <150 pg/mL), it increases the risk of hypercalcemia.

  • Dose Adjustment:

    • If serum calcium is elevated, reduce the this compound dose by 2-4 mcg.

    • If the Calcium x Phosphorus product (Ca x P) is >75 mg²/dL², immediately reduce or withhold the dose until parameters normalize, then restart at a lower dose.

  • Dietary and Binder Review: Ensure the subject is adhering to a low-phosphate diet and that phosphate binder therapy is optimized.

  • Withhold Therapy: For persistent or severe hypercalcemia, withhold this compound and other sources of vitamin D until serum calcium has normalized.

Troubleshooting_Hypercalcemia Start Hypercalcemia Detected (Serum Ca > 9.5-10.5 mg/dL) CheckPTH Check PTH Level Start->CheckPTH PTH_Low PTH Over-suppressed? (<150 pg/mL) CheckPTH->PTH_Low ReduceDose Reduce this compound Dose (e.g., by 2-4 mcg) PTH_Low->ReduceDose Yes CheckCaP Check Ca x P Product PTH_Low->CheckCaP No Monitor Continue to Monitor Ca, P, PTH ReduceDose->Monitor CaP_High Ca x P > 75? CheckCaP->CaP_High WithholdDose Withhold/Interrupt Dose Until Normalized CaP_High->WithholdDose Yes ReviewBinders Review Phosphate Binders & Dietary Intake CaP_High->ReviewBinders No Reinitiate Re-initiate at Lower Dose WithholdDose->Reinitiate ReviewBinders->Monitor Reinitiate->Monitor

Caption: Decision workflow for troubleshooting hypercalcemia.

Issue 2: Inadequate PTH Response

If PTH levels fail to decrease by at least 30% after a 2-4 week treatment period, the therapeutic response is considered inadequate.

Troubleshooting Steps:

  • Verify Adherence: In preclinical models, ensure consistent and accurate administration. In clinical settings, confirm patient adherence.

  • Dose Escalation: As per the titration table, if the PTH level has increased, remained the same, or decreased by less than 30%, the dose should be increased.

  • Investigate Drug Interactions: Certain drugs can affect this compound metabolism. For example, strong CYP3A inhibitors like ketoconazole can increase this compound exposure. Conversely, drugs like phenytoin or phenobarbital may decrease its concentration.

  • Re-evaluate Baseline: Assess for other factors that can stimulate PTH secretion, such as severe hypocalcemia, vitamin D deficiency, or hyperphosphatemia, and address them accordingly.

Experimental Protocol Example

Title: In-Vivo Dose-Response Study of this compound in a Rodent Model of Secondary Hyperparathyroidism (SHPT)

Objective: To determine the dose-dependent effect of this compound on serum iPTH, calcium, and phosphorus levels in a 5/6 nephrectomy (5/6 Nx) rat model of CKD-induced SHPT.

Methodology:

  • Model Induction: Induce CKD in male Sprague-Dawley rats (250-300g) via a two-step 5/6 Nx surgical procedure. Allow 4-6 weeks for SHPT to develop, confirming with elevated baseline serum iPTH (>300 pg/mL).

  • Animal Grouping: Randomly assign animals to vehicle control and this compound treatment groups (n=8-10 per group). Example this compound doses: 0.04, 0.08, and 0.16 mcg/kg.

  • Drug Administration: Administer this compound or vehicle (e.g., propylene glycol/ethanol/water solution) via intraperitoneal (IP) injection three times per week on non-consecutive days for 4 weeks.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at baseline and weekly thereafter. At study termination, collect a terminal blood sample via cardiac puncture.

  • Biochemical Analysis:

    • Measure serum iPTH using a rat-specific ELISA kit.

    • Measure serum total calcium and phosphorus using colorimetric assays.

  • Data Analysis: Analyze data using one-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control. A p-value <0.05 is considered statistically significant.

Experimental_Workflow Start Start: Acclimatize Rats Induction Induce SHPT (5/6 Nephrectomy) Start->Induction Baseline Baseline Blood Sampling (Week 0: PTH, Ca, P) Induction->Baseline Grouping Randomize into Groups (Vehicle, Dose 1, Dose 2, Dose 3) Baseline->Grouping Admin 4-Week Dosing Period (3x/week IP injections) Grouping->Admin Weekly Weekly Blood Sampling (Weeks 1, 2, 3) Admin->Weekly Terminal Terminal Blood Sampling (Week 4) Admin->Terminal Weekly->Admin Analysis Biochemical & Statistical Analysis Terminal->Analysis End End of Study Analysis->End

Caption: Workflow for an in-vivo this compound dose-response study.

References

Paricalcitol interference with cell viability and toxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing paricalcitol in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability and toxicity assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when treating cells with this compound. Could the compound be interfering with my assay?

A1: Yes, it is possible that this compound is interfering with your cell viability assay. The most likely cause of interference is the antioxidant property of this compound. Many common viability assays, such as those using tetrazolium salts (e.g., MTT, XTT, MTS), rely on cellular reduction. Antioxidant compounds can directly reduce the assay reagents, leading to a false positive signal and an overestimation of cell viability.

Q2: How can I determine if this compound is interfering with my specific assay?

A2: A simple and effective way to test for interference is to run a cell-free control. Prepare wells containing your cell culture medium, this compound at the concentrations used in your experiment, and the assay reagent, but without any cells. If you observe a signal (e.g., color change in an MTT assay) in these cell-free wells, it indicates that this compound is directly reacting with the assay components.

Q3: Are there specific cell viability assays that are known to be affected by this compound?

A3: Assays based on the reduction of tetrazolium salts are most susceptible to interference by antioxidant compounds like this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the reduction of MTT to a purple formazan product.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but produces a water-soluble formazan.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Also forms a water-soluble formazan.

While less common, interference with the Lactate Dehydrogenase (LDH) assay is also possible if this compound affects the enzymatic activity of LDH or the subsequent diaphorase reaction.

Q4: What alternative assays can I use to measure cell viability and toxicity in the presence of this compound?

A4: Several alternative assays are less prone to interference from antioxidant compounds. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. The luminescent signal is less likely to be affected by antioxidants.

  • Resazurin-based assays (e.g., AlamarBlue®): These assays use the reduction of resazurin to the fluorescent resorufin to measure metabolic activity. While still a redox-based assay, the fluorescent readout can sometimes be less susceptible to interference than colorimetric measurements. A cell-free control is still recommended.

  • Dye exclusion assays (e.g., Trypan Blue): This is a direct measure of cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear colored. This method is not dependent on cellular metabolism.

  • Protease viability marker assays: These assays measure the activity of proteases that are only active in viable cells.

Troubleshooting Guides

Problem: Increased "viability" observed with this compound treatment in an MTT assay.

Possible Cause: this compound's antioxidant properties are likely causing direct reduction of the MTT reagent to formazan, independent of cellular metabolic activity.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with wells containing only culture medium and the same concentrations of this compound used in your experiment.

    • Add the MTT reagent to these wells.

    • Incubate for the same duration as your cellular assay.

    • Add the solubilization buffer and read the absorbance.

    • If you observe an increase in absorbance with increasing concentrations of this compound, this confirms direct interference.

  • Switch to a Non-Redox-Based Assay:

    • Utilize an alternative assay such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). These methods are not based on redox reactions and are therefore not susceptible to interference from antioxidants.

Quantitative Data Summary

The following table summarizes the principles of common viability assays and their susceptibility to interference by compounds like this compound.

Assay TypePrinciplePotential for this compound InterferenceRecommended Action
Tetrazolium Reduction (MTT, XTT, MTS) Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product.High: this compound's antioxidant properties can directly reduce the tetrazolium salt, leading to falsely elevated viability readings.Perform cell-free controls. Strongly consider using an alternative assay.
Lactate Dehydrogenase (LDH) Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.Possible: this compound could potentially inhibit the LDH enzyme activity or interfere with the coupled enzymatic reaction.Perform a control with purified LDH and this compound to check for direct enzyme inhibition.
ATP-Based Luminescence Quantifies intracellular ATP levels as a measure of metabolically active cells.Low: The luminescent reaction is generally not affected by antioxidant compounds.Recommended alternative.
Resazurin Reduction (AlamarBlue®) Measures metabolic activity through the reduction of resazurin to fluorescent resorufin.Moderate: Although a redox assay, the fluorescent readout may be less prone to interference. A cell-free control is still essential.Perform cell-free controls. A viable alternative if ATP assays are not available.
Trypan Blue Exclusion Measures cell membrane integrity; viable cells exclude the dye.Low: This is a direct measure of membrane integrity and is not dependent on metabolic activity.Recommended alternative.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

LDH Cytotoxicity Assay Protocol
  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

CellTiter-Glo® (ATP) Luminescent Cell Viability Assay Protocol
  • Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Resazurin Cell Viability Assay Protocol
  • Seed cells in a 96-well plate and treat with this compound.

  • Prepare a resazurin working solution (typically 44 µM) in complete culture medium.

  • After the treatment period, add 20 µL of the resazurin solution to each well containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.

Trypan Blue Exclusion Assay Protocol
  • Following treatment with this compound, detach the cells from the culture vessel using trypsin and resuspend them in a single-cell suspension in serum-free medium or PBS.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Allow the mixture to incubate for 1-3 minutes at room temperature.

  • Load a hemocytometer with 10 µL of the cell-dye mixture.

  • Using a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

Caption: Mechanism of this compound Interference in MTT Assay.

experimental_workflow cluster_experiment Experimental Setup cluster_assay_protocol Assay Protocol cluster_troubleshooting Troubleshooting Step A Seed Cells in 96-well plate B Treat with this compound A->B C Add Assay Reagent (e.g., MTT) B->C F Run Cell-Free Control (Medium + this compound + Reagent) B->F Parallel Control D Incubate C->D E Measure Signal (e.g., Absorbance) D->E G Signal Observed? F->G H Interference Confirmed. Choose Alternative Assay. G->H Yes I No Interference. Proceed with data analysis. G->I No

Caption: Troubleshooting Workflow for this compound Interference.

logical_relationship A This compound has Antioxidant Properties C Potential for Direct Chemical Reduction of Assay Reagent A->C E Alternative Assays (ATP, Trypan Blue) are Not Redox-Based B Tetrazolium Assays (MTT, XTT) are based on Redox Reactions B->C D Inaccurate (Falsely High) Cell Viability Measurement C->D F More Reliable Measurement of Cell Viability E->F

Caption: Rationale for Choosing Alternative Assays.

References

Technical Support Center: Overcoming Paricalcitol Resistance in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Paricalcitol in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective vitamin D receptor (VDR) agonist.[1][2] It binds to the VDR, which then acts as a transcription factor to regulate genes involved in various cellular processes, including cell growth inhibition and differentiation.[3] In cancer research, it is investigated for its anti-proliferative effects.

Q2: What are the primary mechanisms of resistance to this compound in vitro?

A2: The main mechanisms of resistance often involve the Vitamin D signaling pathway itself. These include:

  • Downregulation or mutation of the Vitamin D Receptor (VDR): Reduced VDR expression or mutations that prevent this compound from binding effectively can lead to resistance.[4][5]

  • Upregulation of CYP24A1: This enzyme, 24-hydroxylase, is responsible for catabolizing and inactivating active vitamin D analogs like this compound. Overexpression of CYP24A1 leads to rapid degradation of the drug, preventing it from reaching its target, the VDR.

  • Alterations in FGF23 signaling: Fibroblast growth factor 23 (FGF23) is a hormone that regulates vitamin D metabolism. Dysregulation of the FGF23 pathway can contribute to a state of resistance to VDR agonists.

Q3: Can this compound resistance be reversed or overcome?

A3: Yes, several strategies are being explored to overcome this compound resistance. These include:

  • Combination therapies: Using this compound with other agents, such as chemotherapy or targeted therapies, can create synergistic effects and overcome resistance.

  • Inhibition of CYP24A1: Using inhibitors of the CYP24A1 enzyme can prevent the breakdown of this compound, thereby increasing its local concentration and efficacy.

  • Modulation of signaling pathways: Targeting pathways that are dysregulated in resistant cells, in combination with this compound, may restore sensitivity.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
Cells show reduced sensitivity to this compound (higher IC50) compared to published data. 1. Development of spontaneous resistance: Prolonged cell culture can lead to the selection of resistant clones. 2. High expression of CYP24A1: The cell line may intrinsically have high levels of the drug-catabolizing enzyme. 3. Low VDR expression: The cell line may have low levels of the Vitamin D Receptor.1. Confirm IC50: Perform a dose-response curve to accurately determine the IC50 value for your cell line. 2. Assess VDR and CYP24A1 levels: Use Western blot or qRT-PCR to quantify the expression of VDR and CYP24A1 protein and mRNA, respectively. 3. Consider CYP24A1 inhibition: Treat cells with a CYP24A1 inhibitor in combination with this compound to see if sensitivity is restored.
This compound-resistant cell line loses its resistant phenotype over time. 1. Lack of continuous selection pressure: In the absence of the drug, the resistant cell population may be outcompeted by sensitive cells.1. Maintain low-dose exposure: Culture the resistant cell line in a medium containing a low, non-lethal concentration of this compound to maintain selective pressure.
Inconsistent results in this compound sensitivity assays. 1. Variability in cell seeding density. 2. Inconsistent drug concentration or stability. 3. Assay-dependent variability. 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh drug dilutions: Prepare this compound dilutions from a stock solution for each experiment. 3. Validate with a secondary assay: Use an alternative cell viability assay (e.g., crystal violet) to confirm results from a primary assay (e.g., MTT).
siRNA knockdown of VDR or CYP24A1 is ineffective. 1. Inefficient transfection: The transfection reagent or protocol may not be optimal for your cell line. 2. Poor siRNA efficacy: The chosen siRNA sequence may not be effective. 3. Rapid protein turnover. 1. Optimize transfection: Titrate the amount of siRNA and transfection reagent. 2. Test multiple siRNAs: Use a pool of siRNAs or test multiple individual sequences targeting different regions of the gene. 3. Confirm knockdown at protein level: Use Western blotting to verify the reduction in protein expression, not just mRNA levels.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines (Illustrative)

Cell LineConditionThis compound IC50 (nM)Fold Resistance
Prostate Cancer (PC-3)Parental50-
Prostate Cancer (PC-3)This compound-Resistant>1000>20
Colon Cancer (HT-29)Parental29.5-
Colon Cancer (HT-29)This compound-Resistant>500>17

Note: The specific IC50 values can vary significantly between cell lines and experimental conditions. The values presented are for illustrative purposes and are based on typical ranges seen in the literature.

Table 2: Gene Expression Changes in this compound-Resistant Cells (Illustrative)

GeneChange in mRNA Expression (Fold Change vs. Parental)Change in Protein Expression (Fold Change vs. Parental)
VDR ↓ (0.5-fold)↓ (0.4-fold)
CYP24A1 ↑ (10 to 50-fold)↑ (15 to 60-fold)

Note: These are representative fold changes. Actual values will depend on the specific resistant cell line.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol uses a dose-escalation method to gradually select for a resistant cell population.

  • Determine Initial IC50:

    • Seed parental cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 72 hours.

    • Assess cell viability using an MTT or similar assay to determine the IC50.

  • Initial Exposure:

    • Culture parental cells in a T25 flask with complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Monitor cell viability. A significant portion of cells are expected to die initially.

  • Dose Escalation:

    • Once the cell population recovers and resumes stable growth, gradually increase the concentration of this compound in the culture medium.

    • Increase the dose in small increments (e.g., 1.5 to 2-fold).

    • Allow the cells to adapt and recover at each new concentration before proceeding to the next. This process can take several months.

  • Confirmation of Resistance:

    • Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype.

    • Perform a cell viability assay to determine the new IC50 of the resistant line and compare it to the parental line.

    • Characterize the resistant cells by examining the expression of VDR and CYP24A1.

Protocol 2: siRNA-Mediated Knockdown of VDR or CYP24A1

This protocol describes a general method for transiently silencing gene expression using siRNA.

  • Cell Seeding:

    • 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute a specific amount of siRNA (e.g., 100 pmol) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting). A non-targeting siRNA should be used as a negative control.

Visualizations

Signaling Pathways and Experimental Workflows

Paricalcitol_Signaling_Pathway This compound This compound VDR VDR This compound->VDR Binds to RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation CYP24A1_Induction CYP24A1 Induction Gene_Expression->CYP24A1_Induction Paricalcitol_Inactivation This compound Inactivation CYP24A1_Induction->Paricalcitol_Inactivation Leads to Paricalcitol_Inactivation->this compound Negative Feedback

Caption: this compound signaling pathway and negative feedback loop.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound VDR VDR This compound->VDR Activates Cellular_Effect Anti-proliferative Effect VDR->Cellular_Effect Mediates Resistance Resistance VDR_Downregulation VDR Downregulation/ Mutation VDR_Downregulation->VDR Blocks VDR_Downregulation->Resistance CYP24A1_Upregulation CYP24A1 Upregulation CYP24A1_Upregulation->this compound Degrades CYP24A1_Upregulation->Resistance FGF23_Dysregulation FGF23 Signaling Dysregulation FGF23_Dysregulation->VDR Inhibits Signaling FGF23_Dysregulation->Resistance

Caption: Key mechanisms of resistance to this compound.

Experimental_Workflow Start Start with Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Dose_Escalation Gradual Dose Escalation IC50->Dose_Escalation Resistant_Line Establish Stable Resistant Line Dose_Escalation->Resistant_Line Characterization Characterize Resistant Phenotype Resistant_Line->Characterization Western_Blot Western Blot (VDR, CYP24A1) Characterization->Western_Blot qRT_PCR qRT-PCR (VDR, CYP24A1) Characterization->qRT_PCR New_IC50 Confirm New IC50 Characterization->New_IC50

Caption: Workflow for generating a this compound-resistant cell line.

References

Technical Support Center: Paricalcitol Efficacy and Serum Phosphorus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paricalcitol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum phosphorus levels on the efficacy of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic, biologically active vitamin D analog.[1][2][3] Its primary mechanism involves binding to the vitamin D receptor (VDR), which is present in various tissues, including the parathyroid glands, intestines, kidneys, and bone.[3][4] This binding action selectively activates vitamin D-responsive pathways. A key therapeutic effect of this compound is the reduction of parathyroid hormone (PTH) levels by inhibiting its synthesis and secretion.

Q2: How do serum phosphorus levels influence the administration of this compound?

Serum phosphorus levels are a critical consideration for both the initiation and dose titration of this compound. Elevated phosphorus levels (hyperphosphatemia) can be exacerbated by vitamin D analogs, which can increase intestinal phosphorus absorption. Therefore, this compound therapy is often initiated and adjusted based on maintaining serum phosphorus within a target range to avoid potential complications like an elevated calcium-phosphorus product, which is a risk factor for vascular calcification.

Q3: Is this compound expected to increase serum phosphorus levels?

This compound was designed to suppress PTH with minimal effects on serum calcium and phosphorus levels compared to older vitamin D analogs like calcitriol. Several clinical studies have shown that this compound effectively reduces PTH levels without causing significant hyperphosphatemia. However, excessive doses can lead to hyperphosphatemia. Close monitoring of phosphorus levels is essential throughout treatment.

Q4: What are the general guidelines for this compound dosage adjustment in relation to serum phosphorus?

Dosage adjustments for this compound are multifactorial, considering intact parathyroid hormone (iPTH), serum calcium, and serum phosphorus levels. If the calcium-phosphorus product (Ca x P) exceeds a certain threshold (e.g., >75 mg²/dL²), the dosage should be reduced or temporarily withheld until the levels normalize.

Troubleshooting Guide

Problem: Suboptimal PTH reduction is observed despite administering this compound.

  • Possible Cause 1: Elevated Serum Phosphorus. High serum phosphorus levels can contribute to secondary hyperparathyroidism and may indirectly impact the therapeutic environment for this compound. While this compound itself has a minimal effect on phosphorus, uncontrolled hyperphosphatemia from other sources can be a confounding factor.

    • Troubleshooting Step: Ensure serum phosphorus levels are within the target range as specified in your experimental protocol or relevant clinical guidelines. Consider the use of phosphate binders if necessary to manage hyperphosphatemia.

  • Possible Cause 2: Incorrect Dosing. The initial dose of this compound may be insufficient to achieve the desired PTH suppression.

    • Troubleshooting Step: Review the dosing protocol. This compound dosing is often based on the baseline iPTH level. For example, one dosing strategy for adults with Stage 5 CKD is to calculate the dose by dividing the most recent iPTH level (in pg/mL) by 80. Dose adjustments should be made at regular intervals (e.g., every 2-4 weeks) based on follow-up iPTH, calcium, and phosphorus measurements.

Problem: Hyperphosphatemia is observed during this compound treatment.

  • Possible Cause 1: Excessive this compound Dosage. Although designed to have a minimal phosphatemic effect, high doses of this compound can lead to elevated phosphorus levels.

    • Troubleshooting Step: Re-evaluate the current dosage. If hyperphosphatemia is present, the this compound dose should be reduced or temporarily discontinued until phosphorus levels return to the target range.

  • Possible Cause 2: Inadequate Phosphate Binder Therapy. In many experimental models of chronic kidney disease (CKD), concurrent use of phosphate binders is necessary to control serum phosphorus.

    • Troubleshooting Step: Assess the adequacy of the phosphate binder regimen. The dose or type of phosphate binder may need to be adjusted. If a calcium-based phosphate binder is being used and hypercalcemia is also present, switching to a non-calcium-based binder may be beneficial.

  • Possible Cause 3: High Dietary Phosphorus Intake. The phosphorus content of the experimental diet can significantly impact serum phosphorus levels.

    • Troubleshooting Step: Review and standardize the dietary phosphorus content in your experimental model. Adherence to a restricted phosphorus diet is often a component of managing mineral and bone disorders in CKD.

Data Presentation

Table 1: this compound Dosing Recommendations Based on Baseline iPTH in Adults

CKD StageBaseline iPTH Level (pg/mL)Recommended Oral Starting Dose
Stage 3 or 4≤5001 mcg daily OR 2 mcg 3 times a week
Stage 3 or 4>5002 mcg daily OR 4 mcg 3 times a week
Stage 5VariableDose (micrograms) = baseline iPTH (pg/mL) / 80

Table 2: Clinical Study Outcomes on Serum Phosphorus with this compound Treatment

Study PopulationThis compound Effect on Serum PhosphorusComparatorReference
CKD Stages 3 & 4No significant difference compared to placebo.Placebo
Hemodialysis PatientsMinimal effect on serum phosphorus.Placebo
Hemodialysis PatientsSimilar change in serum phosphorus levels.Other Vitamin D Receptor Activators
Diabetic NephropathyTransient, modest increase with 2 µ g/day dose.Placebo

Experimental Protocols

Key Experiment: Evaluating the Efficacy of this compound in a CKD Animal Model

Objective: To determine the effect of this compound on PTH, serum calcium, and serum phosphorus levels in a rat model of chronic kidney disease.

Methodology:

  • Animal Model: Induce chronic kidney disease in male Sprague-Dawley rats via 5/6 nephrectomy.

  • Acclimatization: Allow a post-surgical recovery and disease development period of 8-12 weeks.

  • Baseline Measurements: At the end of the development period, collect blood samples to determine baseline levels of iPTH, serum calcium, and serum phosphorus.

  • Group Allocation: Randomly assign animals to one of the following groups:

    • Vehicle Control (e.g., propylene glycol)

    • This compound (dose to be determined based on the severity of secondary hyperparathyroidism, e.g., 0.1 µg/kg administered intraperitoneally three times a week).

  • Treatment Period: Administer the assigned treatments for a period of 4-8 weeks.

  • Monitoring: Collect blood samples weekly to monitor serum calcium and phosphorus levels. Measure iPTH levels at the midpoint and end of the treatment period.

  • Data Analysis: Compare the changes in iPTH, calcium, and phosphorus levels from baseline to the end of the study between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Mandatory Visualizations

Paricalcitol_Signaling_Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland Cell This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to PTH_blood PTH Calcium_blood Calcium PTH_blood->Calcium_blood Increases Phosphorus_blood Phosphorus PTH_blood->Phosphorus_blood Increases PTH_gene PTH Gene Transcription VDR->PTH_gene Inhibits PTH_gene->PTH_blood Reduced Secretion

Caption: this compound binds to the VDR in the parathyroid gland, inhibiting PTH gene transcription.

Experimental_Workflow_Paricalcitol_Efficacy start Start: CKD Model Induction baseline Baseline Blood Sampling (iPTH, Ca, P) start->baseline randomization Randomization baseline->randomization treatment_group This compound Administration randomization->treatment_group Group 1 control_group Vehicle Administration randomization->control_group Group 2 monitoring Weekly Monitoring (Ca, P) treatment_group->monitoring control_group->monitoring endpoint End-of-Study Blood Sampling (iPTH, Ca, P) monitoring->endpoint analysis Data Analysis endpoint->analysis Troubleshooting_Logic_this compound start Issue: Suboptimal PTH Response check_phosphorus Check Serum Phosphorus Level start->check_phosphorus phosphorus_high Action: Manage Hyperphosphatemia (e.g., Phosphate Binders) check_phosphorus->phosphorus_high High phosphorus_ok Check this compound Dosage check_phosphorus->phosphorus_ok Normal resolve Resolution phosphorus_high->resolve dosage_low Action: Increase this compound Dose (per protocol) phosphorus_ok->dosage_low Low dosage_ok Investigate Other Factors (e.g., VDR status) phosphorus_ok->dosage_ok Adequate dosage_low->resolve dosage_ok->resolve

References

Technical Support Center: Monitoring and Managing Digitalis Toxicity with Concurrent Paricalcitol Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interaction between digitalis glycosides (e.g., digoxin) and Paricalcitol. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the monitoring and management of potential digitalis toxicity in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between digitalis and this compound?

The principal interaction is pharmacodynamic. This compound, a vitamin D analog, can cause hypercalcemia (elevated serum calcium levels)[1][2][3]. Hypercalcemia, in turn, potentiates the toxic effects of digitalis glycosides[4][5]. Digitalis inhibits the Na+/K+-ATPase pump in cardiomyocytes, leading to an increase in intracellular sodium. This reduces the activity of the sodium-calcium exchanger, causing an influx of calcium and increased intracellular calcium levels. Elevated extracellular calcium from hypercalcemia can further augment this intracellular calcium overload, increasing the risk of arrhythmias and other toxic effects of digitalis.

Q2: What are the key parameters to monitor in an experimental setting when co-administering digitalis and this compound?

Researchers should monitor a combination of biochemical and functional parameters:

  • Biochemical:

    • Calcium, potassium, and magnesium concentrations in serum (in vivo) or cell culture medium (in vitro). Electrolyte imbalances, particularly hypercalcemia and hypokalemia, significantly increase the risk of digitalis toxicity.

    • Serum or medium concentrations of the digitalis glycoside to ensure they are within the intended experimental range.

  • Functional (In Vivo):

    • Electrocardiogram (ECG) for signs of digitalis toxicity, such as arrhythmias (e.g., ventricular bigeminy, AV block) and changes in the ST segment.

  • Functional (In Vitro):

    • Electrophysiological parameters using techniques like microelectrode arrays (MEA) to assess changes in action potential duration and identify pro-arrhythmic events.

    • Intracellular calcium transients to directly measure changes in calcium handling.

    • Cell viability and cytotoxicity assays.

Q3: What are the typical signs of digitalis toxicity to watch for in preclinical experiments?

In animal models, signs include ECG abnormalities such as bradycardia, atrioventricular (AV) block, and ventricular arrhythmias. In vitro, using cardiomyocytes, signs of toxicity include an increased frequency of arrhythmias, delayed afterdepolarizations (DADs), and ultimately, cell death.

Q4: How frequently should calcium levels be monitored during an experiment?

Prescribing information for this compound recommends more frequent monitoring of serum calcium when initiating or adjusting the dose in patients also receiving digitalis compounds. For research purposes, it is prudent to establish a baseline calcium level before administering the drugs and then monitor at regular intervals throughout the experiment, especially after each administration of this compound. The exact frequency will depend on the experimental design (acute vs. chronic dosing).

Troubleshooting Guide

Q1: My in vitro cardiomyocyte model shows a high incidence of spontaneous arrhythmias in the control group, making it difficult to assess drug effects. What should I do?

High baseline arrhythmias can confound results. Consider the following:

  • Cell Culture Conditions: Ensure optimal and consistent culture conditions (temperature, CO2, humidity). Variation can stress the cells.

  • Cell Maturation: iPSC-derived cardiomyocytes require sufficient time to mature in culture to achieve stable electrophysiological properties. Ensure your cells have been cultured for an adequate duration.

  • Media Composition: Verify the composition of your culture medium. Variations in electrolyte concentrations, especially calcium and potassium, can induce arrhythmias.

  • Plating Density: Inconsistent cell density can lead to variability in cell-to-cell coupling and electrophysiological behavior. Optimize and standardize your plating density.

Q2: I am not observing a potentiation of digitalis toxicity with this compound in my experiment. Why might this be?

Several factors could contribute to this:

  • Insufficient Hypercalcemia: Verify that this compound is inducing a significant increase in calcium concentration in your experimental system. Measure calcium levels in the serum or culture medium. The potentiation effect is dependent on hypercalcemia.

  • This compound Concentration/Dose: The concentration or dose of this compound may be too low to induce hypercalcemia in your model. A dose-response experiment may be necessary.

  • Experimental Model Sensitivity: The chosen cell line or animal strain may be less sensitive to changes in extracellular calcium or to digitalis itself.

  • Duration of Exposure: The duration of co-exposure to both compounds may be insufficient to manifest the potentiating effect.

Q3: How can I differentiate between the direct electrophysiological effects of this compound and its potentiation of digitalis toxicity?

This is a critical experimental design question. Your study should include the following groups to dissect the effects:

  • Vehicle Control: To establish a baseline.

  • Digitalis Only: To characterize the effects of digitalis alone at a given concentration.

  • This compound Only: To determine any direct effects of this compound on cardiomyocyte electrophysiology or calcium handling.

  • Digitalis + this compound: To assess the combined effect.

By comparing the results from the "Digitalis + this compound" group to the sum of the effects from the "Digitalis Only" and "this compound Only" groups, you can identify synergistic or potentiating interactions.

Quantitative Data Summary

Study/TrialThis compound DoseIncidence of Hypercalcemia (>10.5 mg/dL)ComparatorIncidence of Hypercalcemia in Comparator GroupPopulationCitation
VITAL Study (post hoc analysis)1 µ g/day 1.1%PlaceboNot ReportedPatients with diabetic nephropathy (CKD stages 2-4)
VITAL Study (post hoc analysis)2 µ g/day 3.2%PlaceboNot ReportedPatients with diabetic nephropathy (CKD stages 2-4)
Coyne et al., 20141 µ g/day (initial)3/55 patients (5.5%)Calcitriol 0.25 µ g/day (initial)1/55 patients (1.8%)Patients with CKD stages 3-4
Placebo-controlled trialNot specified2%Placebo0%Patients with CKD stages 3-4

Note: The risk of hypercalcemia with this compound is generally low but dose-dependent. Researchers should be aware of this potential side effect and its implication for digitalis toxicity.

Experimental Protocols

In Vitro Protocol: Assessing Digitalis Toxicity Potentiation in hiPSC-Cardiomyocytes

1. Objective: To determine if this compound potentiates digitalis-induced cardiotoxicity in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

2. Materials:

  • hiPSC-CMs

  • Appropriate cell culture medium and supplements

  • Multi-well microelectrode array (MEA) plates

  • Digitalis glycoside (e.g., Digoxin)

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Cytotoxicity assay kit (e.g., LDH or MTT assay)

3. Methodology:

  • Cell Culture:

    • Plate hiPSC-CMs on fibronectin-coated MEA plates at a density that forms a confluent, spontaneously beating monolayer.

    • Culture the cells for at least 10-14 days to allow for electrophysiological maturation.

  • Drug Preparation:

    • Prepare stock solutions of Digoxin and this compound in an appropriate vehicle (e.g., DMSO).

    • Prepare serial dilutions to create a concentration-response curve. Final vehicle concentration should be consistent across all wells and typically ≤ 0.1%.

  • Experimental Groups:

    • Vehicle Control

    • This compound alone (multiple concentrations)

    • Digoxin alone (multiple concentrations)

    • This compound (fixed concentration) + Digoxin (multiple concentrations)

  • Electrophysiology Measurement (MEA):

    • Record a baseline of spontaneous electrical activity for 10-20 minutes before adding compounds.

    • Add the compounds to the respective wells.

    • Record the electrical activity continuously or at set time points (e.g., 30 min, 1h, 2h, 24h) post-drug addition.

    • Analyze the data for changes in beat rate, field potential duration (FPD), and the incidence of arrhythmic events (e.g., early afterdepolarizations, fibrillations).

  • Intracellular Calcium Imaging:

    • In parallel plates, load the hiPSC-CMs with a calcium-sensitive dye.

    • Acquire baseline fluorescence recordings.

    • Add the compounds and record changes in calcium transient amplitude, duration, and the occurrence of spontaneous calcium waves.

  • Cytotoxicity Assessment:

    • After the final electrophysiology or imaging time point, use the supernatant or the cells to perform a cytotoxicity assay according to the manufacturer's protocol.

In Vivo Protocol: Animal Model of Digitalis Toxicity with this compound

1. Objective: To evaluate the effect of this compound on the dose of digitalis required to induce cardiotoxicity in a rodent model.

2. Materials:

  • Male Wistar rats or Guinea pigs

  • Digitalis glycoside (e.g., Digoxin) for intravenous infusion

  • This compound for intraperitoneal or oral administration

  • Anesthesia (e.g., urethane or isoflurane)

  • ECG recording equipment with needle electrodes

  • Infusion pump

  • Blood collection supplies

3. Methodology:

  • Animal Preparation and Grouping:

    • Acclimatize animals for at least one week.

    • Divide animals into experimental groups:

      • Control Group: Vehicle for this compound + Saline infusion.

      • This compound Group: this compound administration + Saline infusion.

      • Digoxin Group: Vehicle for this compound + Digoxin infusion.

      • Combination Group: this compound administration + Digoxin infusion.

  • Drug Administration:

    • Administer this compound or its vehicle for a predetermined period (e.g., daily for 3-7 days) to allow for potential changes in serum calcium.

    • On the day of the experiment, anesthetize the animals.

    • Insert a catheter into a tail vein for infusion.

    • Attach ECG leads to monitor cardiac activity.

  • Induction of Digitalis Toxicity:

    • Record a stable baseline ECG for at least 30 minutes.

    • Begin a slow intravenous infusion of Digoxin at a constant rate.

    • Continuously monitor the ECG for the appearance of predefined toxic endpoints, such as:

      • Ventricular premature beats

      • Ventricular bigeminy

      • Second or third-degree AV block

      • Ventricular tachycardia

  • Data Collection and Analysis:

    • Record the total dose of Digoxin (in mg/kg) required to produce each toxic endpoint.

    • Collect blood samples at baseline and at the end of the experiment to measure serum concentrations of calcium, potassium, magnesium, and digoxin.

    • Compare the dose of Digoxin required to induce toxicity between the Digoxin Group and the Combination Group. A significantly lower dose in the Combination Group would indicate potentiation.

Visualizations

Signaling Pathway of Interaction

Mechanism of Digitalis Toxicity Potentiation by this compound This compound This compound Hypercalcemia ↑ Extracellular Ca²⁺ (Hypercalcemia) This compound->Hypercalcemia Can cause Intra_Ca ↑↑ Intracellular Ca²⁺ (Calcium Overload) Hypercalcemia->Intra_Ca Contributes to Digitalis Digitalis (e.g., Digoxin) NaK_ATPase Na⁺/K⁺-ATPase Pump Digitalis->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na⁺ NaK_ATPase->Intra_Na Leads to NCX Na⁺/Ca²⁺ Exchanger (Reversed) Intra_Na->NCX Reduces Ca²⁺ efflux via NCX->Intra_Ca Increases Ca²⁺ influx Toxicity Digitalis Toxicity (Arrhythmias) Intra_Ca->Toxicity Induces

Caption: Mechanism of Digitalis Toxicity Potentiation by this compound.

Experimental Workflow for In Vitro Assessment

In Vitro Experimental Workflow start Start culture Culture hiPSC-CMs on MEA plates start->culture groups Prepare Experimental Groups: - Vehicle - this compound - Digoxin - Combination culture->groups baseline Record Baseline Electrophysiology (MEA) groups->baseline add_drugs Administer Compounds baseline->add_drugs record Record Post-Dose Electrophysiology & Ca²⁺ Imaging add_drugs->record cytotoxicity Perform Cytotoxicity Assay record->cytotoxicity analysis Data Analysis: - Beat Rate, FPD, Arrhythmia Incidence - Ca²⁺ Transient Analysis - Cell Viability cytotoxicity->analysis end End analysis->end

Caption: Workflow for in vitro assessment of drug interaction.

Troubleshooting Logic for Unexpected Results

Troubleshooting Experimental Results start Unexpected Result Observed q1 Is there high variability between replicates? start->q1 a1 Standardize: - Cell density - Drug prep - Measurement timing q1->a1 Yes q2 No potentiation of toxicity with this compound? q1->q2 No a2_check_ca Verify Hypercalcemia: Measure Ca²⁺ in media/serum q2->a2_check_ca Yes q4 High baseline toxicity in controls? q2->q4 No q3 Was Ca²⁺ elevated? a2_check_ca->q3 a3_no Increase this compound dose or exposure time q3->a3_no No a3_yes Consider model sensitivity or other confounding factors q3->a3_yes Yes a4 Check cell health, media composition, and culture conditions q4->a4 Yes

Caption: Decision tree for troubleshooting unexpected results.

References

Initial dosing of Paricalcitol in hemodialysis patients with secondary hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center guide on the initial dosing of Paricalcitol in hemodialysis patients with secondary hyperparathyroidism.

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting protocols for the initial dosing of this compound in hemodialysis patients with secondary hyperparathyroidism (SHPT).

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial dose of intravenous (IV) this compound for adult hemodialysis patients?

The initial dose of IV this compound can be determined using two primary methods: a weight-based formula or a formula based on baseline intact parathyroid hormone (iPTH) levels.[1][2][3]

  • Weight-Based Dosing: The recommended initial dose is 0.04 to 0.1 mcg/kg, administered as a bolus injection during dialysis, no more frequently than every other day.[1][3]

  • iPTH-Based Dosing: An alternative method calculates the dose (in mcg) by dividing the baseline iPTH level (in pg/mL) by 80. This calculated dose is also administered three times a week during dialysis.

Q2: How is the initial dose of oral this compound determined for adult hemodialysis patients?

For adult patients with Chronic Kidney Disease (CKD) Stage 5 on dialysis, the initial oral dose is calculated based on the baseline iPTH level. The formula is the same as the iPTH-based IV method: divide the baseline iPTH level (in pg/mL) by 80 to determine the microgram dose to be administered three times a week.

Q3: What are the critical laboratory parameters to check before initiating this compound therapy?

Before starting treatment, it is essential to measure baseline serum calcium, serum phosphorus, and iPTH levels. Therapy should only be initiated if the adjusted baseline serum calcium is 9.5 mg/dL or lower to minimize the risk of hypercalcemia.

Q4: How frequently should this compound be administered?

This compound, for both IV and oral routes, should be administered three times per week, but no more frequently than every other day. For patients receiving hemodialysis, the IV dose can be given at any time during the dialysis session.

Q5: What is the mechanism of action for this compound?

This compound is a synthetic, biologically active vitamin D analog. Its primary action is to bind to the vitamin D receptor (VDR) in the parathyroid gland, which results in the selective activation of vitamin D responsive pathways. This action leads to a reduction in parathyroid hormone (PTH) levels, thereby managing secondary hyperparathyroidism.

Q6: How soon after initiation should the dose of this compound be adjusted?

Dose adjustments are typically made at 2- to 4-week intervals based on the patient's iPTH, serum calcium, and serum phosphorus levels.

Q7: Are there different initial dosing recommendations for pediatric patients on hemodialysis?

Yes, dosing for pediatric patients (ages 5 and older) is also based on baseline iPTH levels.

  • IV Dosing (≥5 years):

    • If baseline iPTH is less than 500 pg/mL, the initial dose is 0.04 mcg/kg.

    • If baseline iPTH is 500 pg/mL or greater, the initial dose is 0.08 mcg/kg.

  • Oral Dosing (10-16 years): The initial dose (in mcg) is calculated by dividing the baseline iPTH level (in pg/mL) by 120, administered three times a week.

Troubleshooting Guide

Q1: What is the protocol if a patient develops hypercalcemia?

If a patient develops hypercalcemia (elevated serum calcium), the this compound dosage should be immediately reduced or withheld until the level normalizes. If the patient is using a calcium-based phosphate binder, the dose of the binder may be reduced or the patient may be switched to a non-calcium-containing phosphate binder. Once serum calcium has normalized, this compound can be reinitiated at a lower dose.

Q2: How should dosing be adjusted if the iPTH level is inadequately suppressed?

If the iPTH level has not decreased by at least 30% from baseline, the dose of this compound may be increased. For adult IV administration, the dose can be increased by 2 to 4 mcg at 2- to 4-week intervals. Frequent monitoring of iPTH, calcium, and phosphorus is required during any titration period.

Q3: What action is required if the iPTH level becomes oversuppressed (falls below the target range)?

Excessive suppression of PTH can lead to adynamic bone disease. If the iPTH level decreases by more than 60% from baseline or falls below the target range, the dose of this compound should be decreased.

Q4: What should be done if the serum calcium x phosphorus (Ca x P) product exceeds 75 mg²/dL²?

If the Ca x P product is greater than 75, the drug dosage should be immediately reduced or interrupted until these parameters are normalized.

Q5: Are there any significant drug interactions to be aware of?

Co-administration of this compound with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase the level and effect of this compound. Conversely, CYP3A4 inducers (e.g., carbamazepine) may decrease its effectiveness. Caution and close monitoring are advised when these drugs are used concurrently.

Data Presentation: Dosing Summary Tables

Table 1: Initial Dosing of this compound in Adult Hemodialysis Patients
Dosing MethodRouteInitial Dose RegimenAdministration Frequency
Weight-Based IV0.04 to 0.1 mcg/kgThree times a week
iPTH-Based IV / OralBaseline iPTH (pg/mL) / 80Three times a week

Note: Doses should be administered no more frequently than every other day.

Table 2: Dose Titration Guide for Adult Patients Based on iPTH Response
iPTH Level Relative to Target RangePercent iPTH Decrease from BaselineRecommended Dose Adjustment
Above TargetIncreased or decreased by <30%Increase dose by 2-4 mcg every 2-4 weeks
Above TargetDecreased by 30% to 60%Maintain current dose
Above TargetDecreased by >60%Decrease dose
At TargetStableMaintain current dose

Source: Adapted from prescribing information.

Experimental Protocols

Protocol: A Double-Blind Randomized Trial Comparing iPTH/80 vs. iPTH/120 Dosing

This section describes the methodology of a key clinical study that evaluated different initial dosing strategies for this compound.

  • Objective: To compare the efficacy and safety of two different iPTH-based initial dosing formulas for this compound (iPTH/80 vs. iPTH/120) in hemodialysis patients with SHPT.

  • Study Design: A 12-week, double-blind, randomized controlled trial.

  • Patient Population: The study included 43 hemodialysis patients with iPTH levels between 300 and 900 pg/mL.

  • Intervention:

    • Patients were randomly assigned to one of two groups.

    • Group 1 (iPTH/80): Received an initial this compound dose calculated by dividing their baseline iPTH (in pg/mL) by 80.

    • Group 2 (iPTH/120): Received an initial this compound dose calculated by dividing their baseline iPTH (in pg/mL) by 120.

    • Doses were administered intravenously three times per week during dialysis.

  • Primary Outcome: The primary endpoint was the control of iPTH levels within the target range of 150 to 300 pg/mL.

  • Key Findings: The lower initial dose (iPTH/120) demonstrated similar efficacy in reaching target iPTH levels compared to the higher dose (iPTH/80). However, the iPTH/80 group experienced more episodes of excessive PTH suppression and required more frequent dose reductions due to greater increases in serum calcium levels. This suggests that a more modest initial dose may be appropriate in some cases.

Visualizations: Pathways and Workflows

Paricalcitol_Mechanism cluster_blood Bloodstream cluster_gland Parathyroid Gland Cell cluster_output This compound This compound (Vitamin D Analog) VDR Vitamin D Receptor (VDR) This compound->VDR Binds to DNA DNA VDR->DNA Translocates to Nucleus Binds to Vitamin D Response Element (VDRE) PTH_Gene PTH Gene Transcription DNA->PTH_Gene Represses PTH_Secretion Decreased PTH Synthesis & Secretion

Caption: this compound Mechanism of Action.

Dosing_Workflow Start Patient with SHPT on Hemodialysis Baseline Measure Baseline: iPTH, Serum Ca, Serum P Start->Baseline Check_Ca Is Serum Ca ≤ 9.5 mg/dL? Baseline->Check_Ca Dose_Calc Calculate Initial Dose: (iPTH/80) OR (0.04-0.1 mcg/kg) Check_Ca->Dose_Calc Yes Hold Hold Therapy Address high Ca/P Check_Ca->Hold No Administer Administer 3x/week during dialysis Dose_Calc->Administer Monitor Monitor Ca, P, iPTH (q2-4 weeks after initiation) Administer->Monitor Assess Assess iPTH Response & Safety Labs (Ca, P) Monitor->Assess Adjust_Up Increase Dose Assess->Adjust_Up iPTH high (decreased <30%) Adjust_Down Decrease/Hold Dose Assess->Adjust_Down iPTH low (decreased >60%) OR Ca/P high Maintain Maintain Dose Assess->Maintain iPTH at target (decreased 30-60%) Adjust_Up->Monitor Adjust_Down->Monitor Maintain->Monitor

Caption: Initial Dosing and Titration Workflow.

Hypercalcemia_Troubleshooting Start Hypercalcemia Detected (Serum Ca > Upper Limit) Step1 Step 1: Dose Adjustment Reduce or Withhold This compound Dose Start->Step1 Step2 Step 2: Review Concomitant Meds Is patient on a calcium-based phosphate binder? Step1->Step2 Action2a Reduce binder dose OR switch to non-Ca binder Step2->Action2a Yes Action2b Continue monitoring Step2->Action2b No Step3 Step 3: Monitor Serum Ca Re-measure frequently Action2a->Step3 Action2b->Step3 Check_Ca Is Serum Ca within normal range? Step3->Check_Ca Action3a Re-initiate this compound at a lower dose Check_Ca->Action3a Yes Action3b Continue to hold dose and monitor Check_Ca->Action3b No Action3b->Step3

Caption: Troubleshooting Hypercalcemia.

References

Validation & Comparative

Comparative In Vitro Efficacy of Paricalcitol and Calcitriol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro performance of Paricalcitol versus Calcitriol, supported by experimental data, to inform research and drug development professionals.

This guide provides a comparative overview of the in vitro efficacy of this compound (19-nor-1α,25-dihydroxyvitamin D₂) and Calcitriol (1,25-dihydroxyvitamin D₃), two vitamin D receptor (VDR) activators. The information is compiled from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

In vitro studies reveal distinct profiles for this compound and Calcitriol in various cellular models. While both compounds effectively activate the Vitamin D receptor, this compound demonstrates a potentially advantageous profile in specific contexts, particularly concerning cellular calcification and proliferation. Calcitriol, in contrast, shows potent effects on bone mineral mobilization. The choice between these agents for in vitro studies will depend on the specific cellular pathways and outcomes under investigation.

I. Effects on Bone Mineralization and Osteoblasts

A key area of comparison is the differential impact of this compound and Calcitriol on bone and mineral metabolism at the cellular level. In vitro studies using neonatal mouse calvariae (bone tissue) cultures have provided insights into their direct effects on bone resorption and osteoblast activity.

Quantitative Data Summary
ParameterThis compoundCalcitriolKey Findings
Calcium Efflux from Bone IncreasedIncreasedBoth compounds stimulate calcium efflux from bone, indicative of bone resorption.
Acid Phosphatase Activity No effect at low concentrations; significant increase at 10⁻⁸ mol/L.Significant increase at 10⁻⁹ mol/L.Calcitriol is more potent at lower concentrations in stimulating this marker of bone resorption.
Alkaline Phosphatase Activity No significant effect.Significant inhibition at 10⁻⁸ mol/L.Calcitriol, but not this compound, inhibits this marker of osteoblast activity at higher concentrations.
Osteocalcin Release No effect at low concentrations; significant increase at 10⁻⁸ mol/L.Significant increase at 10⁻⁸ mol/L.Both compounds stimulate osteocalcin production, a marker of bone formation, at higher concentrations.
Experimental Protocol: Ex Vivo Mouse Calvariae Culture

This protocol is based on methodologies used to assess in vitro bone metabolism.

1. Tissue Preparation:

  • Calvariae are dissected from 5- to 7-day-old neonatal mice.

  • The frontal and parietal bones are split along the sagittal suture.

  • Each half is then cultured in a separate well of a 24-well plate.

2. Culture Conditions:

  • Bones are cultured in a serum-free medium, such as BGJb medium, supplemented with bovine serum albumin (BSA).

  • The cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

  • The medium is changed after a 24-hour pre-incubation period.

3. Treatment:

  • Fresh medium containing either vehicle (control), this compound, or Calcitriol at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁸ mol/L) is added.

  • The cultures are incubated for a defined period, typically 48 to 96 hours.

4. Assays:

  • Calcium Efflux: The concentration of calcium in the culture medium is measured at the end of the incubation period using a calcium-sensitive electrode or a colorimetric assay. The net calcium flux is calculated as the difference between the final and initial calcium concentrations.

  • Enzyme Activity: The activities of acid and alkaline phosphatase in the culture medium are determined using specific enzymatic assays.

  • Osteocalcin Measurement: Osteocalcin levels in the medium are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Experimental Workflow: Bone Resorption Assay

G cluster_prep Tissue Preparation cluster_culture Ex Vivo Culture cluster_analysis Data Analysis A Dissect Neonatal Mouse Calvariae B Split Parietal Bones A->B C Culture in Serum-Free Medium D Pre-incubate for 24h C->D E Add this compound or Calcitriol D->E F Incubate for 48-96h E->F G Measure Calcium in Medium F->G H Assay Enzyme Activities F->H I Quantify Osteocalcin F->I J Compare Treatment Effects G->J H->J I->J

Caption: Workflow for assessing the in vitro effects of this compound and Calcitriol on bone resorption.

II. Effects on Vascular Smooth Muscle Cell Calcification

The differential effects of this compound and Calcitriol on vascular calcification are of significant interest, as this process is a major contributor to cardiovascular disease. In vitro studies using vascular smooth muscle cells (VSMCs) have elucidated their distinct impacts on calcification and underlying signaling pathways.

Quantitative Data Summary
ParameterThis compoundCalcitriolKey Findings
Phosphate-Induced Calcification Significantly reduces calcification.Further increases calcification.This compound exhibits a protective effect against phosphate-induced VSMC calcification, while Calcitriol exacerbates it.
Wnt/β-catenin Signaling Inhibits nuclear translocation of β-catenin.Promotes nuclear translocation of β-catenin.The opposing effects on calcification are linked to the differential regulation of the Wnt/β-catenin pathway.
Osteogenic Gene Expression (e.g., Runx2, Osteocalcin) Downregulates expression.Upregulates expression.This compound suppresses the transdifferentiation of VSMCs into an osteoblastic phenotype.
Experimental Protocol: In Vitro Vascular Smooth Muscle Cell Calcification

This protocol is based on methodologies used to study VSMC calcification.

1. Cell Culture:

  • Human aortic smooth muscle cells (HASMCs) are cultured in a standard growth medium (e.g., DMEM with 10% FBS).

  • Cells are grown to confluence in multi-well plates.

2. Induction of Calcification:

  • The growth medium is replaced with a high-phosphate calcification medium (e.g., DMEM containing elevated phosphate levels, typically 2.5-3.5 mM).

  • Cells are concurrently treated with either vehicle, this compound (e.g., 10⁻⁸ M), or Calcitriol (e.g., 10⁻⁸ M).

  • The medium is changed every 2-3 days for a period of 7-14 days.

3. Assays:

  • Calcium Deposition:

    • Alizarin Red S Staining: Cells are fixed and stained with Alizarin Red S solution, which binds to calcium deposits, appearing as red nodules. The stained area can be quantified by image analysis.

    • Calcium Quantification: The calcium deposits are dissolved using an acid solution (e.g., 0.6 N HCl), and the calcium concentration in the extract is measured using a colorimetric assay.

  • Western Blot Analysis for β-catenin:

    • Nuclear and cytoplasmic protein fractions are isolated from the cells.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for β-catenin to assess its translocation to the nucleus.

  • Gene Expression Analysis:

    • Total RNA is extracted from the cells.

    • The expression of osteogenic marker genes (e.g., Runx2, Msx2, Osteocalcin) is quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathway: Wnt/β-catenin in VSMC Calcification

G cluster_stimulus Stimulus cluster_pathway Wnt/β-catenin Pathway cluster_intervention Intervention High_Phosphate High Phosphate Wnt_Activation Wnt Pathway Activation High_Phosphate->Wnt_Activation beta_catenin_stabilization β-catenin Stabilization Wnt_Activation->beta_catenin_stabilization beta_catenin_translocation Nuclear Translocation of β-catenin beta_catenin_stabilization->beta_catenin_translocation Gene_Expression Osteogenic Gene Expression (Runx2, etc.) beta_catenin_translocation->Gene_Expression Calcification VSMC Calcification Gene_Expression->Calcification Calcitriol Calcitriol Calcitriol->Wnt_Activation Promotes This compound This compound This compound->Wnt_Activation Inhibits

Caption: Differential regulation of the Wnt/β-catenin pathway by this compound and Calcitriol in VSMCs.

III. Effects on Proliferation and Apoptosis of Cancer and Endothelial Cells

This compound and Calcitriol have been investigated for their anti-proliferative and pro-apoptotic effects in various cell types, including cancer and endothelial cells.

Quantitative Data Summary: Leukemia Cell Lines (HL-60 and U937)
ParameterThis compoundCalcitriolKey Findings
Inhibition of Clonal Proliferation (IC₅₀) HL-60: ~3x10⁻⁸ MU937: ~4x10⁻⁸ MHL-60: ~5x10⁻⁸ MU937: ~8x10⁻⁸ MThis compound is more potent than Calcitriol in inhibiting the proliferation of these leukemia cell lines.
Cell Cycle Arrest Induces G₀/G₁ arrestInduces G₀/G₁ arrestBoth compounds cause cell cycle arrest, with this compound showing a more pronounced effect in HL-60 cells.
Induction of Apoptosis Significant induction in HL-60 cellsNo significant inductionThis compound, but not Calcitriol, significantly induces apoptosis in HL-60 leukemia cells.
Experimental Protocol: Cell Proliferation and Apoptosis Assays

1. Cell Culture and Treatment:

  • Leukemia cell lines (e.g., HL-60, U937) or endothelial cells (e.g., HUVECs) are cultured in appropriate media.

  • Cells are seeded in multi-well plates and treated with various concentrations of this compound or Calcitriol for specified durations (e.g., 24-96 hours).

2. Proliferation Assays:

  • Clonogenic Assay: Cells are plated in a semi-solid medium (e.g., methylcellulose) and treated with the compounds. Colonies are counted after a period of incubation (e.g., 10-14 days).

  • MTT or WST-1 Assay: The metabolic activity of the cells, which correlates with cell number, is measured colorimetrically.

3. Cell Cycle Analysis:

  • Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

4. Apoptosis Assays:

  • Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The stained cells are analyzed by flow cytometry.

  • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured in cell lysates using a colorimetric or fluorometric substrate.

Logical Diagram: Apoptosis Induction Pathway

G cluster_treatment Treatment cluster_cellular_response Cellular Response (HL-60 Cells) This compound This compound Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction Significantly Induces Calcitriol Calcitriol Calcitriol->Apoptosis_Induction No Significant Effect Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Programmed Cell Death Caspase_Activation->Cell_Death

Caption: Differential effects of this compound and Calcitriol on apoptosis induction in HL-60 cells.

Conclusion

The in vitro evidence suggests that this compound and Calcitriol, while both acting through the VDR, have distinct cellular effects. This compound appears to have a more favorable profile in preventing vascular smooth muscle cell calcification and in inhibiting the proliferation of certain cancer cell lines, with a lower tendency to inhibit osteoblast activity compared to Calcitriol. Conversely, Calcitriol demonstrates more potent effects on bone mineral mobilization. These findings underscore the importance of selecting the appropriate VDR activator based on the specific research question and cellular context in in vitro investigations. The detailed protocols and comparative data presented in this guide aim to facilitate informed decision-making for researchers in the field.

Paricalcitol Demonstrates Superior Survival Benefits Over Calcitriol in Preclinical Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical studies indicates that paricalcitol, a selective vitamin D receptor activator, confers a significant survival advantage compared to calcitriol, the active form of vitamin D3, in animal models of chronic kidney disease (CKD). This survival benefit is associated with this compound's distinct effects on mineral metabolism and key signaling pathways involved in the progression of CKD-related complications.

Researchers and drug development professionals will find compelling evidence in preclinical data that positions this compound as a promising therapeutic agent for mitigating the high mortality rates associated with CKD. In a key study utilizing a uremic rat model, treatment with this compound resulted in markedly better survival outcomes compared to calcitriol.[1][2]

Quantitative Analysis of Survival Outcomes

A pivotal preclinical study investigated the effects of this compound and calcitriol in a well-established uremic rat model of CKD induced by 5/6 nephrectomy. The survival data from this study clearly illustrate the superior efficacy of this compound.

Treatment GroupInitial Number of Animals (n)Survival at 28 Days (%)Key Findings
Vehicle (Saline)8~87.5%Control group with high survival.
Calcitriol (80 ng/kg)11~45%Significantly reduced survival compared to vehicle.[1][2]
This compound (240 ng/kg)10~90%Survival rate comparable to the vehicle group, demonstrating a significant advantage over calcitriol.[2]

Experimental Protocols

The survival benefits of this compound were evaluated in a robust preclinical model of CKD.

Animal Model: The 5/6 nephrectomy uremic rat model is a standard and widely used model to simulate the pathophysiology of human CKD. This surgical procedure involves the removal of two-thirds of one kidney and the entire contralateral kidney, leading to a progressive decline in renal function.

Treatment Administration: In the comparative survival study, uremic rats were treated with either vehicle (saline), calcitriol (80 ng/kg), or this compound (240 ng/kg) administered intraperitoneally three times a week.

Survival Monitoring: The survival of the animals in each treatment group was monitored over a period of 28 days. The Kaplan-Meier survival curve was used to visualize and analyze the differences in survival rates between the groups.

Differentiated Signaling Pathways

The survival advantage of this compound over calcitriol can be attributed to their differential effects on key signaling pathways that are dysregulated in CKD. While both compounds act through the Vitamin D Receptor (VDR), this compound exhibits a more favorable profile in modulating downstream cellular processes.

Vitamin D Receptor (VDR) Signaling

Both this compound and calcitriol bind to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in mineral metabolism and other cellular functions.

VDR_Signaling cluster_cell Target Cell cluster_nucleus This compound This compound VDR VDR This compound->VDR Calcitriol Calcitriol Calcitriol->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Nucleus Nucleus Gene_Transcription Gene Transcription Regulation VDRE->Gene_Transcription

VDR Signaling Pathway
Differential Regulation of FGF23-Klotho and Wnt/β-Catenin Pathways

The superiority of this compound in preclinical survival studies is linked to its differential regulation of the FGF23-Klotho and Wnt/β-catenin signaling pathways, both of which are implicated in the progression of renal and cardiovascular complications in CKD.

This compound has been shown to upregulate the expression of Klotho, a protein with reno-protective and cardio-protective effects. In contrast, calcitriol's effect on Klotho is less pronounced. Furthermore, this compound can inhibit the pro-fibrotic Wnt/β-catenin signaling pathway, which is often aberrantly activated in CKD. This inhibition may contribute to the preservation of renal function and structure.

Differential_Signaling cluster_pathways Key Signaling Pathways in CKD cluster_outcomes Cellular & Physiological Outcomes This compound This compound FGF23_Klotho FGF23-Klotho Axis This compound->FGF23_Klotho Upregulates Klotho Wnt_Beta_Catenin Wnt/β-catenin Pathway This compound->Wnt_Beta_Catenin Inhibits Calcitriol Calcitriol Calcitriol->FGF23_Klotho Less pronounced effect Calcitriol->Wnt_Beta_Catenin Less inhibitory Renoprotection Renoprotection FGF23_Klotho->Renoprotection Cardioprotection Cardioprotection FGF23_Klotho->Cardioprotection Wnt_Beta_Catenin->Renoprotection Fibrosis Survival_Benefit Survival Benefit Renoprotection->Survival_Benefit Cardioprotection->Survival_Benefit

Differential Signaling of this compound and Calcitriol

References

Paricalcitol Demonstrates Preclinical Superiority in Attenuating Disease Progression Across Key Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data reveals Paricalcitol's significant advantages over other vitamin D analogs, particularly Calcitriol, in models of chronic kidney disease (CKD), cardiovascular complications, and certain cancers. These studies highlight this compound's ability to effectively modulate key disease pathways while exhibiting a superior safety profile, primarily concerning calcium and phosphorus homeostasis.

This compound, a selective vitamin D receptor activator (VDRA), has been shown to offer potent therapeutic effects with a reduced risk of hypercalcemia and hyperphosphatemia, common dose-limiting toxicities associated with traditional vitamin D therapy.[1][2][3] Preclinical evidence consistently supports its superiority in various disease models through mechanisms that extend beyond parathyroid hormone (PTH) suppression to include anti-inflammatory, anti-fibrotic, and anti-proliferative actions.

Chronic Kidney Disease (CKD) and Associated Complications

In preclinical models of CKD, this compound has demonstrated marked efficacy in mitigating renal damage and its systemic consequences. Compared to Calcitriol, this compound shows a greater ability to reduce renal interstitial fibrosis and inflammation.[4]

A key study in a 7/8 nephrectomy rat model of chronic renal failure (CRF) found that this compound treatment significantly reduced renal collagen I deposition and interstitial fibrosis. This was achieved through the downregulation of the renin-angiotensin-aldosterone system (RAAS) and a decrease in inflammatory leukocyte infiltration.[4] While Calcitriol showed similar trends, the effects were not statistically significant for most biomarkers measured.

Furthermore, in a mouse model of obstructive nephropathy, this compound was shown to inhibit renal inflammation by reducing the infiltration of T cells and macrophages. This effect was linked to the decreased expression of inflammatory chemokines like RANTES and TNF-α. The underlying mechanism involves the promotion of Vitamin D Receptor (VDR)-mediated sequestration of NF-κB signaling, a pivotal inflammatory pathway.

Another critical advantage of this compound is its attenuated impact on calcium and phosphorus levels. Animal studies in uremic rats have shown that this compound effectively suppresses PTH with a lower risk of hypercalcemia and a lower calcium-phosphorus product compared to Calcitriol, even at significantly higher doses. This is crucial in preventing vascular calcification, a major contributor to cardiovascular mortality in CKD patients.

Quantitative Comparison in CKD Models
ParameterDisease ModelThis compoundCalcitriolKey Findings
Renal Interstitial Fibrosis7/8 Nephrectomy (Rat)Significant Reduction Non-significant trendThis compound effectively attenuated renal interstitial fibrosis.
Renal Collagen I7/8 Nephrectomy (Rat)Significant Reduction Non-significant trendThis compound reduced a key marker of fibrosis.
Renal Inflammation (CD45+)7/8 Nephrectomy (Rat)Significant Reduction Non-significant trendThis compound decreased inflammatory cell infiltration.
Serum PTHUremic RatsEffective Suppression Effective SuppressionThis compound achieved PTH suppression with a better safety profile.
Intestinal Calcium Transport MarkersUremic RatsDecreased Expression Increased ExpressionThis compound has a lower impact on intestinal calcium absorption.
Vascular CalcificationUremic RatsNo Vascular Calcification Induced Vascular CalcificationThis compound did not cause vascular calcification at similar PTH-suppressing doses.

Cardiovascular Disease Models

The cardioprotective effects of this compound have been demonstrated in various preclinical models, highlighting its potential to mitigate cardiovascular complications often associated with CKD and other conditions.

In a rat model of established heart failure induced by transverse aortic constriction (TAC), this compound treatment, initiated after the development of heart failure, prevented the progression of ventricular dilation and hypertrophy and halted the decline in ejection fraction. These benefits were attributed to the attenuation of intracellular calcium mishandling, and anti-fibrotic and anti-hypertrophic effects.

Furthermore, in a rat model of cardiomyopathy induced by isoproterenol, this compound injections ameliorated cardiac fibrosis. This was associated with the regulation of endothelial cell transition, a process implicated in fibrogenesis. Studies in uremic rats have also shown that this compound can prevent a decrease in myocardial VDR expression, which is linked to the development of uremic cardiomyopathy.

Quantitative Comparison in Cardiovascular Disease Models
ParameterDisease ModelThis compoundVehicle/ControlKey Findings
Left Ventricular Ejection FractionTransverse Aortic Constriction (Mouse)Progression Halted Continued DeclineThis compound preserved cardiac function in established heart failure.
Ventricular Dilation & HypertrophyTransverse Aortic Constriction (Mouse)Progression Prevented Continued ProgressionThis compound attenuated adverse cardiac remodeling.
Cardiac Fibrosis (Collagen-1 & 3 mRNA)Transverse Aortic Constriction (Mouse)Significantly Lower Significantly HigherThis compound exhibited potent anti-fibrotic effects.
Cardiac FibrosisIsoproterenol-Induced Cardiomyopathy (Rat)Ameliorated InducedThis compound reduced cardiac fibrosis.

Oncology Models

Preclinical studies have also explored the anti-tumor potential of this compound, demonstrating its ability to inhibit tumor growth in certain cancer models.

In a murine model of uterine fibroids, this compound treatment resulted in a significant reduction in tumor size. When compared to 1,25-dihydroxyvitamin D3 (Calcitriol), this compound showed a slightly greater reduction in tumor volume. The anti-proliferative effect of this compound was significant, with a 66% reduction in cell proliferation compared to a 56% reduction with Calcitriol. Both agents induced caspase activity, suggesting the activation of apoptosis.

Quantitative Comparison in a Uterine Fibroid Model
ParameterDisease ModelThis compound (300 ng/kg/d)1,25-dihydroxyvitamin D3 (500 ng/kg/d)Key Findings
Tumor Size ReductionSubcutaneous Uterine Fibroid Xenograft (Mouse)Slightly Higher Reduction Significant ReductionBoth agents significantly reduced tumor size, with a trend favoring this compound.
Cell ProliferationSubcutaneous Uterine Fibroid Xenograft (Mouse)66% Reduction 56% ReductionThis compound demonstrated a greater anti-proliferative effect.
Caspase ActivitySubcutaneous Uterine Fibroid Xenograft (Mouse)123.6% Increase 124.9% IncreaseBoth agents induced apoptosis to a similar extent.

Experimental Protocols

7/8 Nephrectomy Model of Chronic Renal Failure in Rats
  • Animal Model: Male Wistar rats.

  • Surgical Procedure: A two-step surgical procedure was performed. First, two-thirds of the left kidney was removed. One week later, the entire right kidney was removed, resulting in a 7/8 nephrectomy.

  • Treatment: Four weeks after the second surgery, rats were randomized to receive either vehicle, this compound, or Calcitriol for four weeks. Doses were administered to achieve equivalent PTH suppression (3:1 dose ratio for this compound to Calcitriol).

  • Key Parameters Measured: Renal interstitial fibrosis (Masson's trichrome staining), collagen I deposition (immunohistochemistry), renal inflammation (CD45+ cell count), and expression of RAAS components (mRNA levels of renin, ATR1, ATR2).

Mouse Model of Obstructive Nephropathy
  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure: Unilateral ureteral obstruction (UUO) was performed by ligating the left ureter.

  • Treatment: Mice were treated with this compound or vehicle daily, starting one day before surgery.

  • Key Parameters Measured: Infiltration of T cells (CD3+ staining) and macrophages (F4/80+ staining), and mRNA expression of RANTES and TNF-α in kidney tissue.

Murine Model of Uterine Fibroids
  • Animal Model: Athymic nude mice.

  • Tumor Induction: Eker rat-derived uterine leiomyoma cells (ELT-3) were injected subcutaneously to generate tumors. Estrogen pellets were implanted to support tumor growth.

  • Treatment: Mice with established tumors were randomized to receive vehicle, this compound (300 ng/kg/d), or 1,25-dihydroxyvitamin D3 (500 ng/kg/d) for four consecutive weeks.

  • Key Parameters Measured: Tumor volume, cell proliferation (Ki-67 staining), and apoptosis (caspase activity assay).

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

G This compound's Anti-inflammatory Mechanism in Kidney Disease cluster_0 This compound's Anti-inflammatory Mechanism in Kidney Disease TNF-α TNF-α NF-κB (p65) NF-κB (p65) TNF-α->NF-κB (p65) Activates RANTES Promoter RANTES Promoter NF-κB (p65)->RANTES Promoter Binds to VDR VDR VDR->NF-κB (p65) Sequesters This compound This compound This compound->VDR Activates RANTES mRNA RANTES mRNA RANTES Promoter->RANTES mRNA Induces Transcription Inflammation Inflammation RANTES mRNA->Inflammation Promotes

Caption: this compound activates the VDR, which sequesters NF-κB, preventing its binding to the RANTES promoter and subsequent inflammation.

Experimental Workflow for Uterine Fibroid Animal Model

G Workflow of this compound Efficacy Study in a Uterine Fibroid Model cluster_0 Workflow of this compound Efficacy Study in a Uterine Fibroid Model A Inject ELT-3 cells into nude mice B Tumor Establishment A->B C Randomize into Treatment Groups B->C D Vehicle C->D E This compound C->E F 1,25(OH)2D3 C->F G 4-Week Treatment D->G E->G F->G H Measure Tumor Volume G->H I Analyze Cell Proliferation & Apoptosis G->I

Caption: Experimental workflow for evaluating this compound's anti-tumor effects in a murine uterine fibroid model.

References

Paricalcitol's Therapeutic Window: A Comparative Analysis Across Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the efficacy and safety of paricalcitol, a selective vitamin D receptor activator, in various experimental models. This guide provides a comparative analysis of its therapeutic window, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

This compound, a synthetic analog of calcitriol, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its therapeutic efficacy hinges on the selective activation of the vitamin D receptor (VDR), which in turn suppresses parathyroid hormone (PTH) synthesis and secretion.[1][2] This guide delves into the validation of this compound's therapeutic window across different experimental settings, from in vitro cell cultures to animal models and human clinical trials, providing a robust understanding of its pharmacological profile.

Comparative Efficacy and Safety Data

The therapeutic window of this compound is defined by its ability to effectively reduce PTH levels without causing significant hypercalcemia or hyperphosphatemia. The following tables summarize key quantitative data from various studies, offering a comparative overview of its performance.

Table 1: this compound Efficacy in Reducing Parathyroid Hormone (PTH) Levels

Experimental SetupModelThis compound DoseDurationPTH ReductionCitation
Clinical Trial CKD Stage 5 on HemodialysisDose-escalating32 weeks>50% reduction from baseline[3]
Clinical Trial CKD Stages 3-41 µ g/day 24 weeks-52%[4]
Clinical Trial Pediatric CKD Stage 5Dose-adjustable12 weeks≥30% reduction from baseline[5]
Animal Study Dogs with CKD14 ng/kg/day12 weeks22% decrease
Animal Study Rats with CKD (5/6 nephrectomy)0.1-0.3 µg/kg (3x/week)10 weeksSignificant decrease

Table 2: Safety Profile of this compound: Incidence of Hypercalcemia

Experimental SetupModelThis compound DoseDurationIncidence of HypercalcemiaComparisonCitation
Clinical Trial CKD Stage 5 on HemodialysisDose-escalating32 weeksSignificantly fewer sustained episodesvs. Calcitriol
Clinical Trial CKD Stages 3-41 µ g/day 24 weeks3 patients (out of 45)vs. 1 patient with Calcitriol
Clinical Trial Pediatric CKD Stage 5Dose-adjustable12 weeksLow incidence-
Animal Study Dogs with CKD14 ng/kg/day12 weeksMild hypercalcemia in 7/13 dogsvs. Placebo
Animal Study Rats with CKD (5/6 nephrectomy)0.3 µg/kg (High Dose)10 weeksHigher than low dose this compound and VS-105vs. Low Dose & VS-105

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the activation of the Vitamin D Receptor, a nuclear receptor that regulates gene expression. The binding of this compound to the VDR leads to a cascade of molecular events that ultimately control PTH levels and exert anti-inflammatory and anti-fibrotic effects in the kidney.

Vitamin D Receptor (VDR) Activation Pathway

Upon entering the cell, this compound binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus. Inside the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_P VDR-Paricalcitol Complex RXR RXR VDR_RXR_P VDR-RXR-Paricalcitol Heterodimer VDR_P->RXR Heterodimerizes VDRE VDRE (Vitamin D Response Element) VDR_RXR_P->VDRE Translocates & Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

VDR Activation Pathway
Anti-inflammatory Signaling via NF-κB Sequestration

This compound has been shown to exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. In renal tubular cells, this compound promotes the physical association of the VDR with the p65 subunit of NF-κB. This interaction sequesters p65, preventing its binding to the promoter of pro-inflammatory genes like RANTES (CCL5), thereby repressing their transcription.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_signaling NF-κB Signaling cluster_this compound This compound Action TNFa TNF-α NFkB_p65 NF-κB (p65) TNFa->NFkB_p65 Activates p65_nucleus Nuclear Translocation of p65 NFkB_p65->p65_nucleus RANTES_promoter RANTES Promoter p65_nucleus->RANTES_promoter Binds VDR_p65_complex VDR-p65 Complex p65_nucleus->VDR_p65_complex RANTES_transcription RANTES Gene Transcription RANTES_promoter->RANTES_transcription Induces This compound This compound VDR VDR This compound->VDR Activates VDR->VDR_p65_complex Forms complex with VDR_p65_complex->RANTES_promoter Inhibits p65 binding

This compound's Anti-inflammatory Mechanism

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate this compound.

In Vitro Study: VDR Activation and Gene Expression Analysis
  • Cell Culture: Human proximal tubular epithelial cells (HKC-8) are cultured in a suitable medium.

  • Treatment: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.

  • RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression of target genes (e.g., RANTES).

  • Western Blotting: Protein lysates are prepared, and western blotting is used to detect the protein levels of target molecules (e.g., RANTES, VDR, p65).

  • Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a specific protein (e.g., p65) binds to a specific DNA sequence (e.g., RANTES promoter) in the cell.

Animal Model: Chronic Kidney Disease in Dogs
  • Study Design: A placebo-controlled, randomized crossover study is conducted on dogs with naturally acquired CKD.

  • Animals: Thirteen dogs with stable CKD (IRIS Stages 2-4) are enrolled.

  • Treatment: Dogs are randomly assigned to receive either oral this compound (14 ng/kg/day) or a placebo for a 12-week period, followed by a washout period and then crossover to the other treatment arm.

  • Monitoring: Dogs are evaluated every 3 weeks. Blood samples are collected to measure serum PTH, ionized calcium, and FGF-23 levels. Urine is collected to determine the urine protein-to-creatinine ratio.

  • Outcome Measures: The primary outcomes are the change in serum PTH concentrations and the incidence of hypercalcemia.

Clinical Trial: Secondary Hyperparathyroidism in CKD Patients
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., calcitriol) trial.

  • Participants: Patients with CKD (e.g., Stages 3-5) and elevated PTH levels are recruited.

  • Treatment: Patients are randomized to receive either oral or intravenous this compound or a comparator/placebo. The dose is typically initiated at a standard level and then titrated based on regular monitoring of PTH, serum calcium, and phosphorus levels.

  • Monitoring: Blood samples are collected at regular intervals (e.g., every 2-4 weeks) to assess efficacy (PTH levels) and safety (calcium, phosphorus).

  • Primary Endpoint: The primary efficacy endpoint is often defined as a certain percentage reduction in baseline PTH levels (e.g., ≥30% or ≥50%). The primary safety endpoint is the incidence of hypercalcemia and/or an elevated calcium-phosphorus product.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis & Outcomes Screening Patient Screening (CKD, Elevated PTH) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (PTH, Ca, P) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Paricalcitol_Arm This compound Arm (Dose Titration) Randomization->Paricalcitol_Arm Comparator_Arm Comparator/Placebo Arm Randomization->Comparator_Arm Monitoring Regular Monitoring (PTH, Ca, P) Paricalcitol_Arm->Monitoring Comparator_Arm->Monitoring Monitoring->Paricalcitol_Arm Dose Adjustment Monitoring->Comparator_Arm Dose Adjustment Efficacy_Analysis Efficacy Analysis (% PTH Reduction) Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis (Hypercalcemia) Monitoring->Safety_Analysis

Clinical Trial Workflow

Conclusion

The validation of this compound's therapeutic window is a multifaceted process that relies on a convergence of evidence from in vitro, animal, and human studies. The data consistently demonstrates its efficacy in reducing PTH levels in the context of secondary hyperparathyroidism. While the risk of hypercalcemia exists, it appears to be manageable and, in some comparisons, lower than that of non-selective VDR activators like calcitriol. The detailed experimental protocols and understanding of its molecular mechanisms provide a solid foundation for further research and clinical application of this compound in the management of chronic kidney disease and its complications.

References

Paricalcitol Demonstrates Superior Efficacy in Calcitriol-Resistant In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that paricalcitol, a selective vitamin D receptor (VDR) agonist, exhibits significant efficacy in cellular models that have developed resistance to calcitriol, the active form of vitamin D3. This comparative guide synthesizes available data, providing researchers, scientists, and drug development professionals with a detailed overview of the experimental evidence, underlying molecular mechanisms, and relevant protocols for evaluating the differential effects of these two vitamin D analogues.

Calcitriol has long been recognized for its anti-proliferative and pro-differentiative effects in various cancer cell lines. However, the development of resistance often limits its therapeutic potential. The data presented herein suggests that this compound may offer a viable alternative in such cases, potentially by eliciting a distinct downstream signaling cascade upon VDR activation.

Comparative Efficacy in Cancer Cell Lines

While direct head-to-head studies in established calcitriol-resistant cancer cell lines are limited in published literature, the existing body of research on various cancer cell lines, including gastric, myeloid leukemia, and prostate cancer, indicates that this compound consistently demonstrates potent anti-proliferative and pro-apoptotic activities.[1][2] Notably, in some contexts, this compound has shown a favorable profile in terms of its calcemic effects, a significant consideration in potential therapeutic applications.

A key aspect of calcitriol resistance is the upregulation of CYP24A1, the enzyme responsible for catabolizing calcitriol. This compound's selective VDR activation may modulate CYP24A1 expression differently than calcitriol, although further research is needed to fully elucidate this mechanism.

The following tables summarize the quantitative data from studies investigating the anti-cancer effects of this compound and calcitriol in various cancer cell lines.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

Cell LineCompoundIC50Reference
HL-60 (Leukemia)This compound2.4 x 10⁻⁹ M[3]
NB-4 (Leukemia)This compound3.4 x 10⁻⁹ M[3]
THP-1 (Leukemia)This compound5.8 x 10⁻⁹ M[3]
HT-29 (Colon)This compound1.7 x 10⁻⁸ M
SW837 (Colon)This compound3.2 x 10⁻⁸ M
NCI-H929 (Myeloma)This compound2.0 x 10⁻¹⁰ M
HT-29 (Colon)Calcitriol10⁻² µM
SW837 (Colon)Calcitriol10⁻³ µM

Table 2: Induction of Apoptosis

Cell LineCompound (Concentration)Apoptosis InductionReference
AGS (Gastric)This compound (0.5µM, 1µM)Increased late-phase apoptosis
SNU719 (Gastric)This compound (0.5µM, 1µM)Increased late-phase apoptosis
MKN45 (Gastric)This compound (0.5µM, 1µM)Increased early-phase apoptosis

Table 3: Regulation of Key Apoptotic and VDR-Related Proteins

Cell LineCompoundProteinEffectReference
AGS, MKN45, SNU719This compoundVDRUpregulation
AGS, MKN45, SNU719This compoundCleaved Caspase-3Upregulation
MKN45This compoundBcl-2Downregulation

Signaling Pathways and Experimental Workflows

The differential effects of this compound and calcitriol are believed to stem from their distinct interactions with the VDR and the subsequent recruitment of co-regulatory proteins. This can lead to differential gene expression profiles, even in cells with compromised responses to calcitriol. Below are diagrams illustrating the canonical Vitamin D signaling pathway and a proposed experimental workflow for comparing the efficacy of these compounds in a calcitriol-resistant model.

VDR_Signaling_Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D Calcitriol or This compound VDR VDR Vitamin_D->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Protein->Cellular_Response

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Experimental_Workflow Workflow for Comparing this compound and Calcitriol in a Resistant Model cluster_setup Model Development cluster_treatment Comparative Treatment cluster_assays Endpoint Analysis start Parental Cancer Cell Line induce_resistance Induce Calcitriol Resistance (long-term, escalating dose exposure) start->induce_resistance resistant_cells Calcitriol-Resistant Cell Line induce_resistance->resistant_cells treat_calcitriol Treat with Calcitriol resistant_cells->treat_calcitriol treat_this compound Treat with This compound resistant_cells->treat_this compound control Vehicle Control resistant_cells->control viability Cell Viability Assay (e.g., MTT, SRB) treat_calcitriol->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_calcitriol->apoptosis gene_expression Gene Expression Analysis (RT-qPCR, Western Blot for VDR, CYP24A1, p21, Bcl-2) treat_calcitriol->gene_expression treat_this compound->viability treat_this compound->apoptosis treat_this compound->gene_expression control->viability control->apoptosis control->gene_expression

References

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